[2,2'-Bipyridine]-5,5'-dicarbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(5-formylpyridin-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-9-1-3-11(13-5-9)12-4-2-10(8-16)6-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQGULAGAKSTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573967 | |
| Record name | [2,2'-Bipyridine]-5,5'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135822-72-9 | |
| Record name | [2,2'-Bipyridine]-5,5'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-Bis(formyl)-2-2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of [2,2'-Bipyridine]-5,5'-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
[2,2'-Bipyridine]-5,5'-dicarbaldehyde is a versatile organic compound that has garnered significant interest in various scientific fields. Its unique molecular structure, featuring a bipyridyl core functionalized with two aldehyde groups, makes it an excellent building block for the synthesis of complex molecules and materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in coordination chemistry, materials science, and potential therapeutic applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a solid, off-white to light yellow crystalline powder.[1] Its core structure consists of two pyridine (B92270) rings linked at the 2 and 2' positions, with aldehyde functional groups at the 5 and 5' positions. This arrangement provides a rigid, planar backbone with versatile coordination and reaction sites.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are a combination of experimentally determined and predicted data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | [1] |
| Molecular Weight | 212.21 g/mol | |
| Melting Point | 227-229 °C | [1] |
| Boiling Point (Predicted) | 423.4 ± 45.0 °C | [1] |
| Density (Predicted) | 1.289 ± 0.06 g/cm³ | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde groups, typically observed around 1700 cm⁻¹. Other significant peaks include those for C=N and C=C stretching vibrations of the pyridine rings.[2]
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of bipyridine-based compounds typically shows strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. The presence of aldehyde groups may lead to additional n-π* transitions at longer wavelengths.
Synthesis and Reactivity
Synthetic Routes
Several synthetic pathways to this compound have been reported. A common and effective method involves a two-step process starting from the commercially available 5,5'-dimethyl-2,2'-bipyridine.[4]
Caption: Two-step synthesis of this compound.
Another reported method involves the radical bromination of 5,5'-dimethyl-2,2'-bipyridine to form 5,5'-bis(bromomethyl)-2,2'-bipyridine, followed by hydrolysis and oxidation.[5]
Key Reactions
The aldehyde functional groups of this compound are highly reactive and can undergo a variety of chemical transformations, making it a versatile precursor in organic synthesis.
-
Schiff Base Condensation: The most prominent reaction is the condensation with primary amines to form Schiff bases (imines). This reaction is widely used to synthesize macrocycles and polymers.[3][6] The reaction is often catalyzed by a few drops of concentrated sulfuric acid.[3]
-
Aldol (B89426) Condensation: The aldehyde groups can participate in aldol condensation reactions, enabling the formation of new carbon-carbon bonds.[7]
-
Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde groups into alkenes.[7]
Applications
The unique structural features of this compound have led to its application in several areas of chemical science.
Coordination Chemistry
The bipyridine core acts as an excellent N,N'-bidentate chelating ligand for a wide range of transition metals. The resulting metal complexes have been investigated for their catalytic, photophysical, and biological properties.[8][9] The aldehyde groups can be further functionalized post-coordination to create more complex and tailored ligand systems.
Caption: Role in coordination chemistry.
Materials Science
This compound is a key building block in the synthesis of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[7][8] These materials have high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis.[8]
Experimental Workflow for MOF Synthesis (Solvothermal Method):
Caption: General solvothermal synthesis of MOFs.
Medicinal Chemistry and Drug Development
Derivatives of this compound and its metal complexes have shown promising biological activities.
-
Anticancer Activity: Rhenium tricarbonyl complexes of halomethyl-substituted 2,2'-bipyridines have demonstrated significant inhibition of pancreatic tumor growth in vivo.[10][11] The mechanism of action is believed to involve the induction of apoptosis.
-
Antibacterial Properties: The compound has shown effectiveness against Gram-positive bacteria.[1][7]
-
Antioxidant Activity: It has been evaluated for its ability to scavenge free radicals, suggesting potential applications in mitigating oxidative stress.[7]
Due to the absence of specific information in the reviewed literature, a signaling pathway diagram could not be generated.
Experimental Protocols
Synthesis of a Schiff Base from this compound
This protocol describes the synthesis of a Schiff base from this compound and thiosemicarbazide (B42300).[3]
Materials:
-
This compound
-
Thiosemicarbazide
-
Methanol (B129727) (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Dissolve 1 equivalent of this compound in 30 mL of methanol.
-
Add 3 equivalents of thiosemicarbazide to the solution.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reflux the solution for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with methanol and dry under vacuum.
Conclusion
This compound is a highly functionalized and versatile molecule with significant potential in coordination chemistry, materials science, and medicinal chemistry. Its ability to act as a chelating ligand and a building block for porous materials, coupled with the reactivity of its aldehyde groups, makes it a valuable tool for the design and synthesis of novel compounds and materials with tailored properties. Further research into its biological activities and the development of detailed synthetic protocols will undoubtedly expand its applications in the future.
References
- 1. 2,2'-Bipyridyl-5,5'-dialdehyde | 135822-72-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of 2,2’-Bipyridyl-5,5’-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 6. [PDF] Synthesis of [2+2] Schiff base macrocycles by a solvent templating strategy and halogen bonding directed assembly | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 9. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 10. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Synthesis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridine]-5,5'-dicarbaldehyde is a pivotal organic intermediate, widely utilized as a versatile building block in the synthesis of complex molecules and materials. Its rigid, planar bipyridine core, functionalized with two reactive aldehyde groups, makes it an ideal precursor for the construction of elaborate supramolecular assemblies, metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed experimental protocols, quantitative data, and logical workflow diagrams to aid researchers in its preparation.
Core Synthetic Pathways
Several synthetic routes to this compound have been established, primarily starting from the more readily available 5,5'-dimethyl-2,2'-bipyridine. The choice of pathway often depends on the desired scale, available reagents, and tolerance for multi-step procedures. The three most prominent and effective methods are detailed below.
Pathway 1: Two-Step Synthesis via Enamination and Oxidative Cleavage
This is a widely cited and reliable method for the synthesis of this compound, proceeding through a stable enamine intermediate.[1]
Logical Workflow:
Figure 1: Two-step synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 5,5'-Bis(2-(N,N-dimethylamino)vinyl)-2,2'-bipyridine
-
A solution of 5,5'-dimethyl-2,2'-bipyridine (1.00 g, 5.43 mmol) in dry toluene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Bredereck's reagent (tert-butoxybis(dimethylamino)methane) (3.77 g, 21.7 mmol) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 24 hours.
-
After cooling to room temperature, the solvent and excess reagent are removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/methanol, 95:5) to yield the pure enamine intermediate.
Step 2: Synthesis of this compound
-
The enamine intermediate from Step 1 is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water (3:1, 100 mL).
-
Sodium periodate (NaIO₄) (4.64 g, 21.7 mmol) is added portion-wise to the solution with vigorous stirring at room temperature.
-
The reaction is stirred for an additional 4 hours at room temperature.
-
The reaction mixture is then diluted with water (100 mL) and extracted with dichloromethane (B109758) (3 x 100 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford this compound as a solid.
Quantitative Data:
| Step | Reactants | Reagents | Product | Yield |
| 1 | 5,5'-Dimethyl-2,2'-bipyridine | Bredereck's Reagent | 5,5'-Bis(2-(N,N-dimethylamino)vinyl)-2,2'-bipyridine | ~85% |
| 2 | Enamine Intermediate | Sodium Periodate | This compound | ~90% |
Pathway 2: Synthesis via Bromination and Subsequent Oxidation
This pathway involves the initial bromination of the methyl groups of 5,5'-dimethyl-2,2'-bipyridine to form the more reactive 5,5'-bis(bromomethyl)-2,2'-bipyridine (B1631323), which is then oxidized to the dialdehyde (B1249045).
Logical Workflow:
Figure 2: Synthesis via bromination and Kornblum oxidation.
Experimental Protocol:
Step 1: Synthesis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine [2][3]
-
A mixture of 5,5'-dimethyl-2,2'-bipyridine (1.84 g, 10.0 mmol), N-bromosuccinimide (NBS) (3.74 g, 21.0 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN) (0.16 g, 1.0 mmol) in carbon tetrachloride (100 mL) is prepared in a round-bottom flask.
-
The mixture is heated to reflux under a nitrogen atmosphere for 12 hours.
-
After cooling, the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to give 5,5'-bis(bromomethyl)-2,2'-bipyridine.
Step 2: Kornblum Oxidation to this compound [1][4]
-
A solution of 5,5'-bis(bromomethyl)-2,2'-bipyridine (3.42 g, 10.0 mmol) in dimethyl sulfoxide (DMSO) (50 mL) is prepared.
-
Sodium bicarbonate (3.36 g, 40.0 mmol) is added to the solution.
-
The mixture is heated to 150°C for 2-3 hours.
-
The reaction is cooled to room temperature and poured into ice water (200 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Alternative Oxidation: Sommelet Reaction [5][6]
The dibromide can also be converted to the dialdehyde via the Sommelet reaction. This involves reacting the dibromide with hexamethylenetetramine (hexamine) to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the aldehyde.
Quantitative Data:
| Step | Reactants | Reagents | Product | Yield |
| 1 | 5,5'-Dimethyl-2,2'-bipyridine | NBS, AIBN | 5,5'-Bis(bromomethyl)-2,2'-bipyridine | 60-70% |
| 2 (Kornblum) | 5,5'-Bis(bromomethyl)-2,2'-bipyridine | DMSO, NaHCO₃ | This compound | 70-80% |
Pathway 3: Direct Oxidation of 5,5'-Dimethyl-2,2'-bipyridine
Direct oxidation of the methyl groups offers the most atom-economical route, though it can be challenging to control and may lead to over-oxidation to the carboxylic acid or other side products. An improved method utilizes selenium dioxide in the presence of a co-oxidant.[7]
Logical Workflow:
Figure 3: Direct oxidation of 5,5'-dimethyl-2,2'-bipyridine.
Experimental Protocol:
-
To a solution of selenium dioxide (2.55 g, 23.0 mmol) in dioxane (20 mL), a 70% aqueous solution of tert-butyl hydroperoxide (TBHP) (1.29 g, 10.0 mmol) is added dropwise.
-
The mixture is stirred at room temperature for 30 minutes.
-
5,5'-dimethyl-2,2'-bipyridine (1.84 g, 10.0 mmol) is then added to the reaction mixture.
-
The resulting solution is heated to 50°C and maintained at this temperature for 30 minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in dichloromethane and washed with water to remove selenium byproducts.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield this compound.
Quantitative Data:
| Pathway | Reactant | Reagents | Product | Yield |
| Direct Oxidation | 5,5'-Dimethyl-2,2'-bipyridine | SeO₂, TBHP | This compound | ~72% |
Conclusion
The synthesis of this compound can be successfully achieved through several distinct pathways. The two-step method involving enamination and oxidative cleavage offers high yields and is a reliable and well-documented procedure. The route via bromination and subsequent oxidation provides a viable alternative, with the Kornblum and Sommelet reactions being effective for the final oxidation step. Direct oxidation with an improved SeO₂/TBHP system presents a more direct and atom-economical approach, though careful control of reaction conditions is crucial to prevent over-oxidation. The selection of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, reagent availability, and desired purity of the final product. This guide provides the necessary detailed protocols and comparative data to facilitate an informed decision for the successful synthesis of this important chemical building block.
References
- 1. Kornblum oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. bch.ro [bch.ro]
- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 6. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Molecular Structure of [2,2'-Bipyridine]-5,5'-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde, a key building block in coordination chemistry, materials science, and medicinal chemistry.
Molecular Structure and Identification
This compound is a symmetrical organic compound featuring a 2,2'-bipyridine (B1663995) core functionalized with two aldehyde groups at the 5 and 5' positions. The bipyridine unit, a privileged scaffold in ligand design, imparts strong chelating properties, while the aldehyde functionalities offer versatile handles for further chemical modifications.
| Identifier | Value |
| IUPAC Name | 6-(5-formylpyridin-2-yl)pyridine-3-carbaldehyde |
| CAS Number | 135822-72-9 |
| Molecular Formula | C₁₂H₈N₂O₂ |
| Molecular Weight | 212.21 g/mol |
| SMILES | O=Cc1ccc(nc1)-c1ccc(C=O)cn1 |
| InChI Key | SUQGULAGAKSTIB-UHFFFAOYSA-N |
| Appearance | White to light yellow powder or crystals[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Melting Point | 229 °C[1] |
| Solubility | Soluble in many organic solvents |
| Storage | Store in a cool, dark place under an inert atmosphere[1] |
Structural Parameters
Table 3.1: Key Bond Lengths for [2,2'-Bipyridine]-5,5'-dicarboxylic acid
| Bond | Length (Å) |
| C2-C2' | 1.489(4) |
| C5-C6 | 1.385(4) |
| C5-C4 | 1.391(4) |
| C2-N1 | 1.341(4) |
| C6-N1 | 1.345(4) |
Table 3.2: Key Bond Angles for [2,2'-Bipyridine]-5,5'-dicarboxylic acid
| Atoms | Angle (º) |
| N1-C2-C3 | 122.5(3) |
| C4-C3-C2 | 118.9(3) |
| C3-C4-C5 | 118.8(3) |
| C6-C5-C4 | 118.8(3) |
| N1-C6-C5 | 122.2(3) |
| C6-N1-C2 | 118.8(2) |
Table 3.3: Key Dihedral Angles for [2,2'-Bipyridine]-5,5'-dicarboxylic acid
| Atoms | Angle (º) |
| N1-C2-C2'-N1' | 180.0(3) |
| C3-C2-C2'-C3' | 180.0(3) |
Spectroscopic Data
While detailed NMR spectra are not publicly available in research literature, commercial suppliers confirm the structure of this compound using NMR spectroscopy.[2] Predicted ¹³C NMR data for the parent 2,2'-bipyridine molecule can offer a reference point for the core ring system.
Synthesis
A common and effective method for the synthesis of this compound is a two-step process starting from 5,5'-dimethyl-2,2'-bipyridine.[3] This method involves an initial enamination reaction followed by oxidative cleavage.
Experimental Protocol: Synthesis from 5,5'-Dimethyl-2,2'-bipyridine [3][4]
Step 1: Enamination of 5,5'-Dimethyl-2,2'-bipyridine
-
Reagents: 5,5'-Dimethyl-2,2'-bipyridine, Bredereck's reagent (tert-Butoxybis(dimethylamino)methane).
-
Procedure: A solution of 5,5'-dimethyl-2,2'-bipyridine in a suitable anhydrous solvent (e.g., toluene) is treated with an excess of Bredereck's reagent. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess reagent are removed under reduced pressure to yield the crude bis(enamine) intermediate.
Step 2: Oxidative Cleavage of the Bis(enamine)
-
Reagents: Crude bis(enamine) from Step 1, sodium periodate (B1199274) (NaIO₄).
-
Procedure: The crude bis(enamine) is dissolved in a mixture of solvents such as tetrahydrofuran (B95107) (THF) and water. The solution is cooled in an ice bath, and a solution of sodium periodate in water is added dropwise. The reaction is typically stirred for several hours at room temperature. The resulting mixture is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude this compound. The product can be further purified by column chromatography or recrystallization.
Diagram 1: Synthetic Pathway
Caption: Synthetic route from 5,5'-dimethyl-2,2'-bipyridine.
Applications in Research and Development
This compound is a versatile molecule with significant applications in several fields:
-
Coordination Chemistry: The bipyridine core acts as an excellent bidentate ligand for a wide range of metal ions. The resulting metal complexes are investigated for their catalytic, photophysical, and electrochemical properties.
-
Materials Science: It is a crucial building block for the synthesis of porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials have potential applications in gas storage, separation, and catalysis.
-
Medicinal Chemistry: The bipyridine scaffold is found in numerous biologically active compounds. The dicarbaldehyde derivative can be used as a precursor for the synthesis of novel drug candidates with potential anticancer and antimicrobial activities.
-
Organic Synthesis: The aldehyde groups can participate in a variety of organic reactions, including condensations, Wittig reactions, and reductions, allowing for the construction of more complex molecular architectures.
Diagram 2: Application Workflow
Caption: Key application areas of the title compound.
Conclusion
This compound is a molecule of significant interest due to its unique structural features and broad applicability. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a reliable synthetic route. The availability of two reactive aldehyde groups on a robust bipyridine framework ensures its continued importance as a versatile building block in the development of new functional materials and therapeutic agents. Further research into its coordination chemistry and the biological activity of its derivatives is expected to uncover even more exciting applications in the future.
References
Spectroscopic and Synthetic Profile of [2,2'-Bipyridine]-5,5'-dicarbaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for [2,2'-Bipyridine]-5,5'-dicarbaldehyde, a key building block in the development of functional organic materials and supramolecular assemblies. This document is intended for researchers, scientists, and professionals in the fields of materials science, organic synthesis, and drug development.
Spectroscopic Data
The unique electronic and structural features of this compound give rise to a distinct spectroscopic signature. The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Designation | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3, H-3' | ~8.2 - 8.4 | d |
| H-4, H-4' | ~8.0 - 8.2 | dd |
| H-6, H-6' | ~9.0 - 9.2 | d |
| Aldehyde-H | ~10.0 - 10.2 | s |
Note: Predicted values are based on the analysis of related structures and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Designation | Predicted Chemical Shift (ppm) |
| C-2, C-2' | ~156 - 158 |
| C-3, C-3' | ~121 - 123 |
| C-4, C-4' | ~137 - 139 |
| C-5, C-5' | ~135 - 137 |
| C-6, C-6' | ~150 - 152 |
| Aldehyde-C | ~192 - 194 |
Note: Predicted values are based on the analysis of related structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1700 - 1715 | C=O stretch (aldehyde) |
| ~2720 and ~2820 | C-H stretch (aldehyde) |
| ~1570 - 1600 | C=N and C=C stretch (pyridine rings) |
| ~3000 - 3100 | C-H stretch (aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is influenced by the π-conjugated system of the bipyridine core and the aldehyde functional groups. In the context of its use in forming covalent organic frameworks (COFs), the resulting material, Py-2,2'-BPyPh COF, exhibits an absorption band at 442 nm. This indicates a significant electronic interaction within the extended π-conjugated structure of the framework. The specific absorption maxima (λmax) for the isolated dicarbaldehyde molecule would need to be determined experimentally.
Experimental Protocols
The synthesis of this compound is most commonly achieved through a two-step process starting from 5,5'-dimethyl-2,2'-bipyridine.
Synthesis of this compound
Step 1: Bromination of 5,5'-Dimethyl-2,2'-bipyridine
A common method for the synthesis of the dialdehyde (B1249045) involves the initial bromination of 5,5'-dimethyl-2,2'-bipyridine to yield 5,5'-bis(bromomethyl)-2,2'-bipyridine[1]. This reaction is typically carried out under nitrogen using a suitable brominating agent.
Step 2: Hydrolysis to this compound
The resulting 5,5'-bis(bromomethyl)-2,2'-bipyridine (B1631323) is then hydrolyzed to the desired this compound[1]. This is often achieved by treatment with 50% acetic acid, followed by adjusting the pH to 10 to precipitate the pure product[1].
Spectroscopic Characterization Protocol
Standard spectroscopic techniques are employed for the characterization of the synthesized compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent, such as methanol (B129727) or ethanol, in a quartz cuvette.
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
References
[2,2'-Bipyridine]-5,5'-dicarbaldehyde CAS number 135822-72-9
An In-depth Technical Guide to [2,2'-Bipyridine]-5,5'-dicarbaldehyde (CAS Number: 135822-72-9)
This technical guide provides a comprehensive overview of this compound, a key building block in supramolecular chemistry and materials science. It is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Properties
This compound is a symmetrical organic compound featuring a 2,2'-bipyridine (B1663995) core functionalized with aldehyde groups at the 5 and 5' positions.[1] Its rigid and chelating nature makes it a valuable ligand in coordination chemistry and a versatile precursor for the synthesis of complex organic structures.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 135822-72-9 | [2] |
| Molecular Formula | C₁₂H₈N₂O₂ | [2][3] |
| Molecular Weight | 212.20 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 227-229 °C | [4] |
| Boiling Point (Predicted) | 423.4 ± 45.0 °C | [4] |
| Density (Predicted) | 1.289 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 2.16 ± 0.32 | [4] |
| Storage Conditions | Room temperature, under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
| SMILES | O=Cc1ccc(nc1)-c1ccc(C=O)cn1 | [2] |
| InChIKey | SUQGULAGAKSTIB-UHFFFAOYSA-N | [4] |
Synthesis
Several synthetic routes to this compound have been reported. The most common starting material is 5,5'-dimethyl-2,2'-bipyridine.
Two-Step Synthesis from 5,5'-Dimethyl-2,2'-bipyridine
A widely cited method involves a two-step process: enamination of 5,5'-dimethyl-2,2'-bipyridine followed by oxidative cleavage.[5][6]
Experimental Protocol:
Step 1: Enamination of 5,5'-dimethyl-2,2'-bipyridine
-
Reagents: 5,5'-dimethyl-2,2'-bipyridine, Bredereck's reagent (tert-Butoxybis(dimethylamino)methane).
-
Procedure: A solution of 5,5'-dimethyl-2,2'-bipyridine and Bredereck's reagent is heated. The reaction progress is monitored by thin-layer chromatography. Upon completion, the excess reagent and solvent are removed under reduced pressure to yield the bis(enamine) intermediate.
Step 2: Oxidative Cleavage of the Enamine
-
Reagents: The bis(enamine) intermediate from Step 1, sodium periodate (B1199274) (NaIO₄).
-
Procedure: The crude bis(enamine) is dissolved in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and water). An aqueous solution of sodium periodate is added dropwise to the reaction mixture at a controlled temperature. The reaction is stirred for several hours. The resulting product, this compound, is then extracted, purified by column chromatography, and recrystallized to yield the final product.
Applications
This compound is a versatile building block with applications in several areas of chemical science.
Coordination Chemistry and Catalysis
The bipyridine moiety acts as an excellent chelating ligand for a wide range of metal ions. The resulting metal complexes have been investigated for their catalytic activities in various organic transformations.
Materials Science: MOFs and COFs
A primary application of this compound is in the synthesis of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[7] The aldehyde functional groups can undergo condensation reactions with amines to form stable imine linkages, leading to the formation of extended, porous networks. These materials have potential applications in gas storage, separation, and catalysis.
Experimental Protocol: Synthesis of a Covalent Organic Framework (COF)
-
Reagents: this compound, 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA), a mixture of solvents (e.g., mesitylene, dioxane, and n-butanol), and an acidic catalyst (e.g., aqueous acetic acid).
-
Procedure: this compound and PyTTA are placed in a Pyrex tube. The solvent mixture and the catalyst are added. The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed. The sealed tube is then heated in an oven at a specific temperature (e.g., 120 °C) for several days. After cooling, the solid product is collected by filtration, washed with anhydrous acetone (B3395972) and tetrahydrofuran, and dried under vacuum to yield the COF.
Potential Biological Activity
Some studies have suggested that this compound and its derivatives may possess biological activities, including antibacterial and antitumor properties. However, this area of research is less developed compared to its applications in materials science.
Spectral Data
The characterization of this compound is typically performed using standard spectroscopic techniques.
Table 2: Spectral Data
| Technique | Key Features and Assignments | Reference(s) |
| ¹H NMR | Signals corresponding to the aromatic protons and the aldehyde protons are expected. Due to the symmetry of the molecule, a relatively simple spectrum is anticipated. | [8] |
| ¹³C NMR | Resonances for the aromatic carbons and a characteristic downfield signal for the aldehyde carbonyl carbon are expected. | [9] |
| FT-IR | A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group is a key feature. | [9] |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound is observed. | [8][10] |
Note: While the techniques listed are standard for characterization, detailed spectral data with complete peak assignments for this compound are not consistently available in the public domain and may require access to specialized chemical databases or primary research articles.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Safety Information
| Hazard Statement | Precautionary Statement | Reference(s) |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [11] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. | [11] |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [11] | |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] | |
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | [11] | |
| P337 + P313: If eye irritation persists: Get medical advice/attention. | [11] |
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.
Conclusion
This compound is a valuable and versatile chemical compound with significant applications in the synthesis of advanced materials, particularly Metal-Organic Frameworks and Covalent Organic Frameworks. Its well-defined structure and reactivity make it a key component for the design and construction of functional supramolecular assemblies. Further research into its potential biological activities may open up new avenues for its application in medicinal chemistry and drug development.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | CAS 135822-72-9 [matrix-fine-chemicals.com]
- 3. chembk.com [chembk.com]
- 4. 2,2'-Bipyridyl-5,5'-dialdehyde | 135822-72-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 8. 135822-72-9 | this compound | Ligands for Functional Metal Complexes | Ambeed.com [ambeed.com]
- 9. researchgate.net [researchgate.net]
- 10. 135822-72-9|this compound|BLD Pharm [bldpharm.com]
- 11. This compound | 135822-72-9 | TCI AMERICA [tcichemicals.com]
Solubility Profile of [2,2'-Bipyridine]-5,5'-dicarbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridine]-5,5'-dicarbaldehyde is a versatile heterocyclic organic compound with significant potential in medicinal chemistry, coordination chemistry, and materials science.[1] Its utility as a ligand in the formation of metal complexes and as a building block for metal-organic frameworks (MOFs) makes understanding its solubility characteristics in various organic solvents a critical aspect for its application in research and development.[1] This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility profile.
Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | ChemScene |
| Molecular Weight | 212.20 g/mol | ChemScene |
| Appearance | Yellow solid | ChemicalBook[1] |
| Melting Point | 227-229 °C | ChemicalBook |
Solubility Data
| Compound | Solvent | Solubility | Source |
| This compound | Not Specified | Moderate hydrophobicity is indicated.[1] | ChemicalBook[1] |
| 2,2'-Bipyridine-5,5'-dicarboxylic acid | Dimethyl sulfoxide (B87167) (DMSO) | Slightly soluble | Cayman Chemical |
| Aqueous Buffers | Sparingly soluble | Cayman Chemical | |
| Common Organic Solvents (DMF, DMSO, Acetonitrile) | Reported to be poorly soluble | Reddit[3] | |
| 2,2'-Bipyridine (parent compound) | Methanol, Dimethyl sulfoxide (DMSO) | Moderate solubility | Solubility of Things[4] |
| Water | Limited solubility | Solubility of Things[4] | |
| Hexane | Low solubility | Solubility of Things[4] |
The presence of polar aldehyde groups and the aromatic bipyridine core suggests that this compound likely exhibits limited solubility in non-polar solvents and may have moderate solubility in polar aprotic solvents. Experimental determination is necessary to ascertain its precise solubility in various organic solvents.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted to various solvents and temperatures.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Methanol, Ethanol, Dichloromethane, Chloroform, Hexane)
-
Analytical balance
-
Vials or test tubes with closures
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small amount of this compound and add it to a known volume of the desired solvent in a vial.
-
Ensure an excess of the solid is present to achieve saturation.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined time (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is crucial to avoid overestimation of solubility.
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A pre-established calibration curve of known concentrations of the compound is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for the dilution factor:
Solubility (g/L) = Concentration from analysis (g/L) × Dilution Factor
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: A flowchart outlining the key steps for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound remains to be definitively established, this guide provides the available qualitative information and a robust experimental framework for its determination. For researchers and professionals in drug development and materials science, a thorough understanding of the solubility of this compound is paramount for its effective utilization. The provided protocol offers a reliable starting point for generating the necessary data to advance research and applications involving this promising molecule.
References
[2,2'-Bipyridine]-5,5'-dicarbaldehyde: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridine]-5,5'-dicarbaldehyde is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of complex molecules and materials. Its rigid bipyridine core, coupled with the reactive aldehyde functionalities, makes it an invaluable precursor for the construction of novel ligands, macrocycles, and polymers. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in organic synthesis, coordination chemistry, and materials science.
Physicochemical Properties
This compound is a yellow solid compound.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 135822-72-9 | [2] |
| Molecular Formula | C₁₂H₈N₂O₂ | [2] |
| Molecular Weight | 212.20 g/mol | [1][2] |
| Melting Point | 227-229 °C | [1] |
| Appearance | Yellow solid | [1] |
| Solubility | Slightly soluble in DMSO, sparingly soluble in aqueous buffers.[3] | [3] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved from 5,5'-dimethyl-2,2'-bipyridine through two primary synthetic routes.
Synthesis Pathway Overview
Caption: Synthetic routes to this compound.
Experimental Protocols
Route 1: Bromination and Hydrolysis
This two-step synthesis involves the initial bromination of the methyl groups of 5,5'-dimethyl-2,2'-bipyridine followed by hydrolysis to the desired dicarbaldehyde.[4]
Step 1: Synthesis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine (B1631323) [4]
-
Materials: 5,5'-dimethyl-2,2'-bipyridine, N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl₄), Benzoyl peroxide (initiator).
-
Procedure: A solution of 5,5'-dimethyl-2,2'-bipyridine in CCl₄ is treated with NBS and a catalytic amount of benzoyl peroxide. The reaction mixture is refluxed under nitrogen. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide (B58015) byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield 5,5'-bis(bromomethyl)-2,2'-bipyridine.
-
Yield: 35%[4]
Step 2: Synthesis of this compound [4]
-
Materials: 5,5'-Bis(bromomethyl)-2,2'-bipyridine, 50% aqueous Acetic Acid.
-
Procedure: The 5,5'-bis(bromomethyl)-2,2'-bipyridine is dissolved in 50% aqueous acetic acid, and the solution is refluxed. The reaction is monitored by TLC. After completion, the solution is cooled, and the pH is adjusted to 10 with a suitable base (e.g., NaOH) to precipitate the product. The resulting white precipitate is collected by filtration, washed with water, and dried under vacuum.
-
Yield: 75%[4]
Route 2: Enamination and Oxidative Cleavage
This alternative route involves the formation of a bis(enamine) intermediate, which is then cleaved to form the dicarbaldehyde.[5][6]
Step 1: Synthesis of the Bis(enamine) Intermediate [6]
-
Materials: 5,5'-dimethyl-2,2'-bipyridine, Bredereck's reagent (tert-Butoxybis(dimethylamino)methane).
-
Procedure: 5,5'-dimethyl-2,2'-bipyridine is reacted with Bredereck's reagent in a suitable solvent under an inert atmosphere. The reaction mixture is heated to drive the formation of the bis(enamine) intermediate. The solvent is then removed under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.
Step 2: Oxidative Cleavage to this compound [6]
-
Materials: Bis(enamine) intermediate, Sodium periodate (B1199274) (NaIO₄), Tetrahydrofuran (THF), Water.
-
Procedure: The crude bis(enamine) intermediate is dissolved in a mixture of THF and water. Sodium periodate is added portion-wise to the solution, and the mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is dried and concentrated to give the crude dicarbaldehyde, which is then purified by chromatography.
Applications in Organic Synthesis
This compound is a key starting material for the synthesis of various organic structures, primarily through reactions involving its aldehyde groups.
Synthesis of Schiff Bases
The aldehyde functionalities readily undergo condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are important ligands in coordination chemistry and can be used to construct more complex architectures.[4][7]
General Experimental Protocol for Schiff Base Synthesis [4][7]
-
Materials: this compound, primary amine (2 equivalents), solvent (e.g., methanol (B129727) or ethanol), acid catalyst (e.g., a few drops of concentrated sulfuric acid).
-
Procedure: this compound and the primary amine are dissolved in the chosen solvent. A catalytic amount of acid is added, and the mixture is refluxed for 1-2 hours. Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried.
Table of Representative Schiff Bases Synthesized from this compound
| Amine Reactant | Resulting Schiff Base | Yield (%) | Spectroscopic Data Highlights | Reference |
| S-Methyldithiocarbazate (SMDTC) | Bis(imino-SMDTC) derivative | 75 | IR (cm⁻¹): 3113 (N-H), 1592 (C=N), 1050 (C=S) | [7] |
| Thiosemicarbazide | Bis(imino-thiosemicarbazide) derivative | - | - | |
| S-Benzyldithiocarbazate (SBDTC) | Bis(imino-SBDTC) derivative | - | - |
Synthesis of Covalent Organic Frameworks (COFs)
The dicarbaldehyde is a valuable monomer for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing.[3][8]
Experimental Workflow for COF Synthesis
Caption: General workflow for the synthesis of a bipyridine-based COF.
General Experimental Protocol for COF Synthesis
-
Materials: this compound, a complementary amine linker (e.g., 1,4-phenylenediamine), a solvent system (e.g., a mixture of 1,4-dioxane (B91453) and mesitylene), and an aqueous acetic acid solution as a catalyst.
-
Procedure: The aldehyde and amine monomers are placed in a Pyrex tube. The solvent mixture and the catalyst are added. The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed. The sealed tube is then heated in an oven at a specific temperature (e.g., 120 °C) for several days. After cooling, the resulting solid COF is collected by filtration, washed with anhydrous solvents (e.g., acetone, THF), and dried under vacuum.
Synthesis of Metal-Organic Frameworks (MOFs)
While detailed protocols using this compound for MOF synthesis are less common in the provided search results, the closely related [2,2'-bipyridine]-5,5'-dicarboxylic acid is extensively used. The dicarbaldehyde can be oxidized to the dicarboxylic acid, which then serves as a linker in MOF synthesis. The general principle involves the coordination of the bipyridine nitrogen atoms and the carboxylate oxygen atoms to metal centers.[9][10][11]
Conceptual Pathway to MOFs
References
- 1. 2,2'-Bipyridyl-5,5'-dialdehyde | 135822-72-9 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 4. Synthesis and Characterization of 2,2â-Bipyridyl-5,5â-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [file.scirp.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of 2,2’-Bipyridyl-5,5’-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [scirp.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen [frontiersin.org]
Theoretical Exploration of [2,2'-Bipyridine]-5,5'-dicarbaldehyde: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridine]-5,5'-dicarbaldehyde, a derivative of the well-known bidentate ligand 2,2'-bipyridine, is a molecule of significant interest in supramolecular chemistry, materials science, and catalysis. Its rigid core structure, coupled with the reactive aldehyde functionalities, makes it a versatile building block for the synthesis of complex architectures, including macrocycles, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). Understanding the intrinsic electronic and structural properties of this molecule is paramount for the rational design of these advanced materials. This technical guide provides an overview of the theoretical studies concerning this compound, summarizing its known physicochemical properties and outlining the standard computational protocols used to investigate such molecules.
Physicochemical and Computed Properties
A summary of the known physicochemical and computationally predicted properties of this compound is presented below. These values are sourced from chemical supplier databases and are useful for general characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | Chemical Supplier |
| Molecular Weight | 212.2 g/mol | Chemical Supplier |
| Appearance | Yellow solid | Chemical Supplier |
| Topological Polar Surface Area (TPSA) | 59.9 Ų | Chemical Supplier |
| XLogP3-AA (Hydrophobicity) | 0.4 | Chemical Supplier |
| Hydrogen Bond Acceptor Count | 4 | Chemical Supplier |
| Rotatable Bond Count | 3 | Chemical Supplier |
Theoretical Study Workflow
The theoretical investigation of a molecule like this compound typically follows a systematic computational workflow. This process allows for the elucidation of its structural, electronic, and spectroscopic properties.
Caption: A generalized workflow for the theoretical study of an organic molecule.
Experimental Protocols: A Theoretical Approach
The following sections outline the standard computational methodologies that would be employed in a thorough theoretical investigation of this compound.
Geometry Optimization
The initial step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations.
-
Methodology: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost. A common choice of functional is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: A flexible basis set is crucial for accurately describing the electron distribution. The Pople-style basis set, 6-311++G(d,p), is a suitable choice, as it includes diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
-
Software: Calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
-
Procedure: An initial guess for the molecular structure is built using a molecular editor. The DFT calculation is then run to iteratively adjust the atomic coordinates to find the minimum energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum on the potential energy surface has been located.
Electronic Structure Analysis
Once the optimized geometry is obtained, the electronic properties of the molecule can be investigated.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energy.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting sites for non-covalent interactions and chemical reactions.
Spectroscopic Properties Prediction
Computational methods can predict various spectroscopic properties, which can be compared with experimental data for validation of the theoretical model.
-
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical spectra can aid in the assignment of experimental IR and Raman bands.
-
NMR Spectroscopy: The nuclear magnetic shielding tensors can be calculated to predict the ¹H and ¹³C NMR chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.
Key Molecular Features and Reactivity
The structure of this compound dictates its chemical behavior. The bipyridine core provides a rigid scaffold and two nitrogen atoms that can chelate to metal ions. The aldehyde groups are key reactive sites.
Caption: Key reactive and coordination sites of the molecule.
Conclusion
This compound is a molecule with significant potential in the development of novel materials and catalysts. While a comprehensive theoretical characterization of the isolated molecule is not yet a central focus of published research, the computational protocols for such an investigation are well-established. The application of DFT and TD-DFT methods can provide valuable insights into its geometry, electronic structure, and spectroscopic signatures. This information is crucial for understanding its reactivity and for the bottom-up design of functional supramolecular systems. Future dedicated theoretical studies would be invaluable to the scientific community, providing a deeper understanding of this versatile molecular building block.
A Technical Guide to the Safe Handling and Biological Significance of [2,2'-Bipyridine]-5,5'-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the safety, handling, and biological relevance of [2,2'-Bipyridine]-5,5'-dicarbaldehyde (CAS No. 135822-72-9). The information is intended to support its safe use in research and development, particularly in the fields of medicinal chemistry and materials science.
Chemical and Physical Properties
This compound is an organic compound featuring a bipyridine core functionalized with two aldehyde groups.[1] This structure makes it a valuable precursor in the synthesis of more complex molecules and materials.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | [1][3] |
| Molecular Weight | 212.2 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid | ChemicalBook |
| Melting Point | 227 °C | [3] |
| Boiling Point | 423.40 °C (Predicted) | [3] |
| Purity | ≥97% | [4] |
Safety and Hazard Information
Contrary to some initial supplier information suggesting no particular hazards, a consensus of available safety data indicates that this compound should be handled as a hazardous substance. It is classified as an irritant and may be harmful if ingested or inhaled.
GHS Hazard Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[5] |
| Serious Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[5] |
| Specific target organ toxicity (single exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[6] |
| Acute toxicity (oral) | GHS07 | Warning | H302: Harmful if swallowed. |
Precautionary Statements
A comprehensive list of precautionary statements includes:
-
Prevention: P261, P264, P271, P280[7]
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364[7]
-
Storage: P403+P233, P405[7]
-
Disposal: P501[7]
Experimental Protocols and Handling
Given its hazardous properties, strict adherence to safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
All work with this compound should be conducted while wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[8]
-
Body Protection: A laboratory coat.[8]
Engineering Controls
-
Work should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[8]
-
An eyewash station and safety shower should be readily accessible.[8]
Storage and Handling
-
Store in a tightly sealed container in a cool, dry place.[4]
-
For long-term stability, storage at 4°C under an inert atmosphere (e.g., nitrogen) is recommended.[4]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area with plenty of soap and water. If irritation persists, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Biological Activity and Applications in Drug Development
This compound is not merely a synthetic intermediate; it has demonstrated notable biological activities that make it a compound of interest for drug development.
Antimicrobial and Antitumor Properties
-
Antibacterial Activity: The compound has shown efficacy against Gram-positive bacteria, in some cases outperforming sodium periodate.[1][3][9]
-
Antitumor Activity: Studies have indicated its potential to inhibit tumor growth both in vitro and in vivo, suggesting it could be a lead compound for anticancer drug development.[1][3][9]
Antioxidant and DNA Binding Activity
-
Antioxidant Properties: this compound has been assessed for its capacity to scavenge free radicals, pointing to potential applications in mitigating oxidative stress.[1]
-
DNA Interaction: The compound has been shown to bind to DNA, likely through groove binding mechanisms.[1] This interaction is a significant aspect of its potential mechanism of action as an anticancer agent.[1]
Applications in Synthesis
The aldehyde functionalities and the bipyridine's chelating ability make this compound a versatile building block.[1][2]
-
Schiff Base Formation: It readily reacts with amines to form Schiff bases, which are themselves a class of compounds with diverse pharmacological activities.[10]
-
Metal-Organic Frameworks (MOFs): It serves as a linker in the synthesis of MOFs, which have applications in catalysis and gas storage.[1]
-
Coordination Chemistry: It is used as a ligand to form stable complexes with various transition metals.[2]
Visualized Workflows and Relationships
To further clarify the handling and scientific context of this compound, the following diagrams illustrate key processes and relationships.
Caption: Safe handling workflow for this compound.
References
- 1. Buy this compound | 135822-72-9 [smolecule.com]
- 2. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. 2,2'-Bipyridyl-5,5'-dialdehyde | 135822-72-9 | FB151378 [biosynth.com]
- 4. chemscene.com [chemscene.com]
- 5. [2,2"-Bipyridine]-5,5"-dicarbaldehyde SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. (2,2'-Bipyridine)-5,5'-dicarboxylic acid | C12H8N2O4 | CID 192744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. 2,2'-Bipyridyl-5,5'-dialdehyde | 135822-72-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using [2,2'-Bipyridine]-5,5'-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The choice of the organic linker is crucial in dictating the final properties of the MOF.
This document provides detailed application notes and protocols for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the bifunctional linker, [2,2'-Bipyridine]-5,5'-dicarbaldehyde. Unlike the more commonly used carboxylate-based linkers, the aldehyde functionalities on this bipyridine-based molecule open up unique synthetic pathways, primarily through post-synthetic modification and in situ ligand formation. These methods allow for the creation of highly functionalized MOFs with potential applications in catalysis, targeted drug delivery, and smart materials. The presence of the bipyridine moiety provides a chelating site for secondary metal incorporation, further expanding the functional possibilities of the resulting frameworks.
Synthesis Strategies
The synthesis of MOFs using this compound is not typically achieved through direct solvothermal coordination of the aldehyde groups with metal ions. Instead, two primary strategies are employed:
-
Post-Synthetic Modification (PSM): This powerful technique involves the initial synthesis of a robust MOF scaffold containing reactive functional groups, such as primary amines. The this compound is then introduced to the pre-formed MOF, where it reacts with the amine groups to form imine bonds, effectively grafting the bipyridine-dicarbaldehyde functionality onto the framework.
-
In Situ Ligand Formation and One-Pot Synthesis: In this approach, the this compound, a primary amine-containing molecule, and a metal salt are combined in a single reaction vessel. The aldehyde and amine react in situ to form a larger, more complex Schiff base ligand, which then coordinates with the metal ions to form the final MOF structure. This method offers a more direct route to complex, functionalized MOFs.
Experimental Protocols
Protocol 1: Post-Synthetic Modification of an Amine-Functionalized MOF
This protocol describes the post-synthetic modification of a known amine-functionalized MOF, such as NH2-MIL-53(Al) or NH2-UiO-66(Zr), with this compound.
Materials:
-
Amine-functionalized MOF (e.g., NH2-MIL-53(Al))
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Ethanol (B145695)
-
Anhydrous Dichloromethane (B109758) (DCM)
Procedure:
-
Activation of the Parent MOF:
-
Place 100 mg of the amine-functionalized MOF in a clean, dry Schlenk flask.
-
Heat the MOF under vacuum at 150 °C for 12 hours to remove any guest molecules from the pores.
-
Allow the MOF to cool to room temperature under an inert atmosphere (e.g., N2 or Ar).
-
-
Preparation of the Reagent Solution:
-
In a separate flask, dissolve a 5-fold molar excess of this compound relative to the amine groups in the MOF in 20 mL of anhydrous DMF.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
-
Post-Synthetic Modification Reaction:
-
Transfer the this compound solution to the Schlenk flask containing the activated MOF under an inert atmosphere.
-
Seal the flask and heat the suspension at 80 °C for 24 hours with gentle stirring.
-
-
Purification of the Modified MOF:
-
After the reaction, cool the mixture to room temperature.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product thoroughly with fresh DMF (3 x 20 mL) to remove any unreacted aldehyde.
-
Subsequently, wash with ethanol (3 x 20 mL) and dichloromethane (3 x 20 mL) to remove residual DMF.
-
-
Activation of the Final Product:
-
Dry the purified, modified MOF under vacuum at 120 °C for 12 hours to yield the final functionalized material.
-
dot
Caption: Workflow for Post-Synthetic Modification.
Protocol 2: In Situ Ligand Formation and One-Pot Synthesis
This protocol outlines a one-pot solvothermal synthesis of a MOF using this compound, an amine-containing linker (e.g., 2-aminoterephthalic acid), and a metal salt (e.g., Zinc Nitrate).
Materials:
-
This compound
-
2-aminoterephthalic acid
-
Zinc nitrate (B79036) hexahydrate (Zn(NO3)2·6H2O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL Teflon-lined stainless steel autoclave, dissolve 0.1 mmol of this compound and 0.2 mmol of 2-aminoterephthalic acid in 10 mL of DMF.
-
In a separate vial, dissolve 0.2 mmol of Zinc nitrate hexahydrate in 5 mL of DMF.
-
Add the metal salt solution to the ligand solution in the autoclave.
-
-
Solvothermal Synthesis:
-
Seal the autoclave tightly and place it in a preheated oven.
-
Heat the reaction mixture at 100 °C for 48 hours.
-
-
Isolation and Purification:
-
After the reaction, allow the autoclave to cool down slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove unreacted precursors.
-
Perform a solvent exchange by immersing the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours.
-
-
Activation of the MOF:
-
After solvent exchange, dry the product under vacuum at 100 °C for 12 hours to obtain the activated MOF.
-
dot
Caption: Workflow for In Situ One-Pot Synthesis.
Data Presentation
The following tables summarize representative quantitative data for MOFs synthesized using strategies involving bipyridine-based linkers. Note that the exact values for MOFs derived from this compound will depend on the specific parent MOF, the reaction conditions, and the degree of functionalization.
Table 1: Physicochemical Properties of Representative Bipyridine-Functionalized MOFs
| Property | Representative Value | Characterization Technique | Significance in Drug Development |
| BET Surface Area | 800 - 2500 m²/g | Nitrogen Physisorption | High surface area allows for high drug loading capacity. |
| Pore Volume | 0.4 - 1.2 cm³/g | Nitrogen Physisorption | Determines the volume available for drug encapsulation. |
| Pore Size | 10 - 25 Å | Nitrogen Physisorption | Influences the size of drug molecules that can be loaded and their release kinetics. |
| Thermal Stability | 300 - 450 °C | Thermogravimetric Analysis (TGA) | Ensures stability during storage and potential thermal-based drug release. |
| Chemical Stability | Stable in water and common organic solvents | Powder X-ray Diffraction (PXRD) after exposure | Crucial for maintaining structural integrity in biological environments. |
Table 2: Performance Metrics in Potential Applications
| Application | Parameter | Representative Value | Relevance to Drug Development |
| Drug Loading | Loading Capacity (wt%) | 5 - 20 % | Direct measure of the efficiency of the MOF as a drug carrier. |
| Drug Release | Release Half-life (t₁/₂) | 2 - 24 hours | Tunable release kinetics are essential for controlled drug delivery. |
| Catalysis | Turnover Frequency (TOF) | 10 - 500 h⁻¹ | Bipyridine sites can be metalated to create catalytic centers for prodrug activation. |
| Sensing | Limit of Detection (LOD) | 1 - 100 µM | Potential for developing diagnostic tools or sensors for disease biomarkers. |
Characterization Methods
A comprehensive characterization of the synthesized MOFs is essential to confirm their structure, porosity, and functionality.
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the MOF before and after modification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine bonds (C=N stretch around 1620-1650 cm⁻¹) in the modified MOF.
-
Nitrogen Physisorption Analysis: To determine the BET surface area, pore volume, and pore size distribution.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of digested MOF samples can be used to quantify the degree of post-synthetic modification.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the crystal morphology and size.
Applications in Drug Development
MOFs synthesized using this compound offer several unique advantages for drug development:
-
Targeted Drug Delivery: The bipyridine units can be post-synthetically modified with targeting ligands to direct the MOF-drug conjugate to specific cells or tissues.
-
Prodrug Activation: The bipyridine sites can be coordinated with catalytically active metal ions, creating a nano-reactor that can activate a co-loaded prodrug at the target site.
-
Controlled Release: The imine linkages formed are often pH-sensitive, allowing for triggered drug release in the acidic microenvironment of tumors or endosomes.
-
Combination Therapy: The porous framework can be used to co-encapsulate multiple therapeutic agents for synergistic effects.
dot
Caption: MOF-based Targeted Drug Delivery.
Conclusion
The use of this compound as a building block for MOFs provides a versatile platform for the design of highly functional materials. The synthetic strategies of post-synthetic modification and in situ ligand formation enable the incorporation of complex functionalities that are not readily accessible through direct synthesis. These materials hold significant promise for advancing the field of drug delivery through the development of targeted, stimuli-responsive, and multifunctional therapeutic systems. The protocols and data presented herein serve as a comprehensive guide for researchers venturing into this exciting area of MOF chemistry.
Application Notes and Protocols: [2,2'-Bipyridine]-5,5'-dicarbaldehyde in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of [2,2'-Bipyridine]-5,5'-dicarbaldehyde as a versatile ligand in coordination chemistry. Detailed protocols for the synthesis of derivative ligands and their metal complexes are presented, along with their applications in catalysis and medicinal chemistry.
Overview of this compound
This compound is a yellow solid organic compound with the chemical formula C₁₂H₈N₂O₂ and a molecular weight of 212.20 g/mol .[1] Its structure, featuring a rigid bipyridine core with two reactive aldehyde groups, makes it an excellent building block for the synthesis of more complex molecules and coordination complexes.[1][2] This versatile ligand finds applications in various fields, including the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functional metal complexes for catalysis and medicinal purposes.[1][2]
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₂O₂ | [2] |
| Molecular Weight | 212.2 g/mol | [2] |
| Appearance | Yellow Solid | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area | 59.9 Ų | [1] |
Synthesis of Schiff Base Ligands and Metal Complexes
The aldehyde functional groups of this compound readily undergo condensation reactions with primary amines to form Schiff base ligands. These Schiff bases are excellent chelating agents for a variety of metal ions, forming stable coordination complexes.
General Protocol for Schiff Base Synthesis
This protocol describes the synthesis of a Schiff base ligand derived from this compound and an exemplary primary amine (e.g., aniline).
Materials:
-
This compound
-
Aniline (B41778) (or other primary amine)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add aniline (2 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
Caption: Synthesis workflow for Schiff base ligands.
Protocol for Ruthenium(II) Complex Synthesis
This protocol outlines the synthesis of a Ru(II) complex using a Schiff base ligand derived from this compound.
Materials:
-
Schiff base ligand (from section 2.1)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve the Schiff base ligand (1 mmol) in ethanol (30 mL).
-
Add RuCl₃·xH₂O (1 mmol) to the solution.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reflux the reaction mixture under an inert atmosphere for 24 hours.
-
Cool the reaction mixture to room temperature.
-
The Ru(II) complex will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol and then diethyl ether.
-
Dry the final product under vacuum.
Caption: Synthesis of a Ruthenium(II) complex.
Applications in Catalysis: Suzuki-Miyaura Cross-Coupling
Palladium complexes incorporating ligands derived from this compound have shown catalytic activity in cross-coupling reactions. The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium-[2,2'-Bipyridine]-5,5'-dicarbaldehyde derived complex (as catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), base (2 mmol), and the palladium catalyst (0.01-1 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent (5 mL) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Applications in Drug Development
Schiff base complexes derived from this compound have demonstrated potential as antibacterial and anticancer agents.[2] The biological activity is often attributed to the ability of the metal complexes to interact with biological macromolecules like DNA and proteins.
Antibacterial Activity
Metal complexes of Schiff bases derived from this ligand have shown activity against various bacterial strains. The mechanism is thought to involve the disruption of the bacterial cell wall or interference with essential enzymatic processes.
Protocol for Antibacterial Susceptibility Testing (Agar Disc Diffusion Method):
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Evenly swab the inoculum onto the surface of a Mueller-Hinton agar (B569324) plate.
-
Dissolve the test complex in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile paper discs with the test solution.
-
Place the discs on the inoculated agar surface.
-
Include positive control (standard antibiotic) and negative control (solvent) discs.
-
Incubate the plates at 37 °C for 18-24 hours.
-
Measure the diameter of the zone of inhibition around each disc.
Anticancer Activity and Signaling Pathways
Certain metal complexes of bipyridine-based ligands have exhibited cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways.
Quantitative Data on Anticancer Activity (IC₅₀ Values):
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for some representative bipyridine metal complexes against different cancer cell lines.
| Complex Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ruthenium(II) Polypyridyl | A549 (Lung) | 4 - 13 | [3] |
| Rhenium(I) Tricarbonyl | Panc-1 (Pancreatic) | Varies | [4] |
| Palladium(II) Schiff Base | MCF-7 (Breast) | Varies | [5] |
| Palladium(II) Schiff Base | HT-29 (Colon) | Varies | [5] |
Signaling Pathway for Apoptosis Induction:
Bipyridine metal complexes can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Caption: Apoptosis induction by bipyridine complexes.
References
Application Notes and Protocols: Catalytic Applications of [2,2'-Bipyridine]-5,5'-dicarbaldehyde Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridine]-5,5'-dicarbaldehyde is a versatile organic ligand that serves as a crucial building block in coordination chemistry and materials science.[1][2] Its rigid 2,2'-bipyridine (B1663995) core is a well-established chelating moiety for a wide range of transition metals, forming stable complexes. The presence of two reactive aldehyde groups at the 5 and 5' positions offers a unique platform for further functionalization, particularly through the formation of Schiff bases, or for the construction of extended porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1]
While the catalytic applications of bipyridine-based metal complexes are extensive, including in oxidation, reduction, and cross-coupling reactions, specific and detailed catalytic studies on discrete metal complexes of this compound are emerging.[2][3][4] The primary catalytic applications of this ligand are currently explored in the context of MOFs for reactions such as water oxidation and CO2 reduction, often after the conversion of the aldehyde to a carboxylate.[1] However, the aldehyde functionalities provide a direct route to synthesize Schiff base ligands, whose metal complexes are well-known for their catalytic prowess in a variety of organic transformations.[3][5][6]
These application notes provide an overview of the potential catalytic applications of metal complexes derived from this compound, with a focus on Schiff base derivatives. Detailed protocols for the synthesis of a representative Schiff base ligand and its copper(II) complex are provided, along with a general protocol for a model catalytic reaction.
Potential Catalytic Applications
Metal complexes derived from this compound, particularly its Schiff base derivatives, are promising candidates for catalysts in a range of organic transformations:
-
Oxidation Reactions: Schiff base complexes of transition metals like copper, cobalt, and manganese are known to catalyze the oxidation of alcohols, phenols, and hydrocarbons.[3][7] The bipyridine core can stabilize the metal center in various oxidation states, facilitating redox catalysis.
-
Knoevenagel Condensation: The basic nitrogen atoms of the imine and bipyridine moieties in Schiff base complexes can act as catalysts for condensation reactions, such as the Knoevenagel condensation, which is a fundamental carbon-carbon bond-forming reaction.[8][9][10][11][12]
-
Cross-Coupling Reactions: Palladium complexes of bipyridine-based ligands are widely used in cross-coupling reactions like the Suzuki-Miyaura coupling.[4][13][14][15][16][17] The aldehyde functionalities of this compound can be used to anchor the catalytic complex to a solid support, creating a heterogeneous catalyst.
-
Photocatalysis: Bipyridine-containing MOFs and complexes are being investigated for the photocatalytic degradation of organic dyes and for CO2 reduction.[1][5][18][19][20][21] The extended conjugation in Schiff base ligands derived from this compound can enhance visible light absorption, making their metal complexes suitable for photocatalytic applications.
Data Presentation: Templates for Catalytic Performance Evaluation
Due to the limited availability of specific quantitative data for the catalytic applications of this compound metal complexes in the literature, the following tables are provided as templates for researchers to systematically record and compare their experimental results.
Table 1: Catalytic Oxidation of Benzyl Alcohol
| Entry | Catalyst (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) (Benzaldehyde) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| 1 | |||||||||
| 2 | |||||||||
| 3 |
Table 2: Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Experimental Protocols
The following are detailed methodologies for the synthesis of a representative Schiff base ligand from this compound, its subsequent complexation with copper(II), and a general protocol for a model catalytic reaction.
Protocol 1: Synthesis of a Schiff Base Ligand from this compound
Ligand: N,N'-( [2,2'-bipyridine]-5,5'-diylbis(methanylylidene))bis(2,6-diisopropylaniline)
Materials:
-
This compound
-
Absolute Ethanol (B145695)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (30 mL).
-
To this solution, add 2,6-diisopropylaniline (2.1 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand under vacuum.
Protocol 2: Synthesis of a Copper(II) Schiff Base Complex
Complex: --INVALID-LINK--₂ where L is the Schiff base from Protocol 1.
Materials:
-
Schiff base ligand from Protocol 1
-
Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
In a 50 mL round-bottom flask, dissolve the Schiff base ligand (1 mmol) in methanol (20 mL).
-
In a separate beaker, dissolve Copper(II) Acetate Monohydrate (1 mmol) in methanol (10 mL).
-
Add the methanolic solution of the copper salt dropwise to the stirred solution of the Schiff base ligand at room temperature.
-
Upon addition, a color change should be observed, indicating complex formation.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 3 hours.
-
Allow the solution to cool to room temperature.
-
The resulting solid complex is collected by vacuum filtration.
-
Wash the complex with a small amount of cold methanol and dry it under vacuum.
Protocol 3: Catalytic Knoevenagel Condensation (General Procedure)
Reaction: Condensation of an aromatic aldehyde with an active methylene (B1212753) compound.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Copper(II) Schiff base complex from Protocol 2 (catalyst)
-
Ethanol (or other suitable solvent)
-
Reaction vial or flask
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add the aromatic aldehyde (1 mmol), the active methylene compound (1.2 mmol), and the copper(II) Schiff base complex (0.01 mmol, 1 mol%).
-
Add the solvent (e.g., ethanol, 5 mL) to the vial.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica (B1680970) gel to obtain the pure product.
-
The catalyst can potentially be recovered and reused for subsequent reactions.
Visualizations
Diagram 1: Synthesis of Schiff Base Ligand and its Metal Complex
Caption: Workflow for the synthesis of a Schiff base ligand and its subsequent complexation with copper(II).
Diagram 2: General Catalytic Cycle for Knoevenagel Condensation
References
- 1. Construction of a mixed ligand MOF as “green catalyst” for the photocatalytic degradation of organic dye in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. Organometallic complexes of Schiff bases: Recent progress in oxidation catalysis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. tj.kyushu-u.ac.jp [tj.kyushu-u.ac.jp]
- 6. Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Catalytic C-H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. An overview of metal-free sustainable nitrogen-based catalytic knoevenagel condensation reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. A robust, catalytic metal-organic framework with open 2,2'-bipyridine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N. Miyaura and A. Suzuki, “Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds,” Che- mical Reviews, Vol. 95, No. 7, 1995, pp. 2457-2483. - References - Scientific Research Publishing [scirp.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. A 2,2′-bipyridine-containing covalent organic framework bearing rhenium(i) tricarbonyl moieties for CO2 reduction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Schiff Base Condensation with [2,2'-Bipyridine]-5,5'-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from [2,2'-Bipyridine]-5,5'-dicarbaldehyde are a class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of the bipyridine moiety allows for the formation of stable metal complexes, which have demonstrated a range of biological activities, including anticancer and antibacterial properties.[1][2][3] The imine (C=N) linkage characteristic of Schiff bases is crucial for their biological function.[4] This document provides a detailed protocol for the synthesis of Schiff bases via condensation of this compound with various primary amines, along with an overview of their potential applications in drug development.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the synthesis of various Schiff bases from this compound.
| Amine Reactant | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Reference |
| S-methyldithiocarbazate (SMDTC) | Methanol (B129727) | Conc. H₂SO₄ | 1 | 60 | [1][2] |
| Thiosemicarbazide | Methanol | None | 1 | 75 | [1] |
| S-benzyldithiocarbazate (SBDTC) | Methanol | Conc. H₂SO₄ | 1 | 85 | [1] |
| Thiocarbazide | Methanol | None | 1 | Not Specified | [1] |
| 2-(Methylthio)aniline | Methanol | Conc. H₂SO₄ | 1 | Not Specified | [1] |
| Pentafluorophenylhydrazine | Methanol | Conc. H₂SO₄ | 1 | Not Specified | [1] |
| 4-(Trifluoromethyl)phenylhydrazine | Methanol | Conc. H₂SO₄ | 1 | Not Specified | [1] |
| 4,4-Dimethyl-3-thiosemicarbazide | Methanol | Conc. H₂SO₄ | 1 | Not Specified | [1] |
Experimental Protocols
General Protocol for Schiff Base Condensation
This protocol outlines the conventional method for synthesizing Schiff bases from this compound and a primary amine.
Materials:
-
This compound (1 equivalent)
-
Primary amine (e.g., S-benzyldithiocarbazate, 3 equivalents)[1]
-
Methanol (HPLC grade)
-
Concentrated Sulfuric Acid (optional, 2-3 drops)
-
Standard reflux apparatus
-
Suction filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve 1 equivalent of this compound in 30 ml of methanol in a round-bottom flask.
-
Add 3 equivalents of the desired primary amine to the solution.[1]
-
Optionally, add 2-3 drops of concentrated sulfuric acid to the reaction mixture to catalyze the reaction and potentially increase the yield.[1]
-
Set up the reflux apparatus and heat the reaction mixture to reflux for 1 hour.[1]
-
After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.
-
A solid product should precipitate out of the solution. Collect the solid by suction filtration.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a vacuum oven.
Characterization:
The synthesized Schiff base can be characterized using standard analytical techniques:
-
Infrared (IR) Spectroscopy: To confirm the formation of the imine bond (C=N stretch typically appears around 1574-1599 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized Schiff base.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of Schiff bases.
Proposed Anticancer Signaling Pathway
Metal complexes of Schiff bases derived from bipyridine analogs have shown potential as anticancer agents by inducing apoptosis. The following diagram illustrates a proposed signaling pathway for a copper(II)-Schiff base complex, leading to programmed cell death in cancer cells.
Caption: Intrinsic apoptosis pathway induced by a copper-Schiff base complex.
Proposed Antibacterial Mechanism
The antibacterial activity of Schiff bases is often attributed to the azomethine group, which can interfere with essential cellular processes in bacteria.
Caption: Logical relationship of the proposed antibacterial action of Schiff bases.
References
- 1. Synthesis and Characterization of 2,2â-Bipyridyl-5,5â-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [file.scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: [2,2'-Bipyridine]-5,5'-dicarbaldehyde in Covalent Organic Framework (COF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of covalent organic frameworks (COFs) utilizing [2,2'-Bipyridine]-5,5'-dicarbaldehyde as a key building block. The unique properties of this bipyridine-based linker, particularly its ability to form robust, porous crystalline structures and to chelate metal ions, make it a versatile component for creating advanced materials with applications in catalysis and potentially in drug delivery systems.
I. Synthesis of Bipyridine-Based COFs: The Case of Py-2,2'-BPyPh COF
A prime example of a COF synthesized using this compound is the Py-2,2'-BPyPh COF. This two-dimensional COF is constructed from the condensation of this compound with 4,4′,4″,4‴-(pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA). The resulting imine-linked framework exhibits high crystallinity and porosity.
Experimental Protocol: Solvothermal Synthesis of Py-2,2'-BPyPh COF[1]
This protocol details the solvothermal synthesis of Py-2,2'-BPyPh COF.
Materials:
-
4,4′,4″,4‴-(pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA) (11.3 mg, 0.02 mmol)
-
This compound (8.5 mg, 0.04 mmol)[1]
-
Mesitylene
-
Dioxane
-
6 M Acetic Acid (AcOH)
-
Anhydrous Tetrahydrofuran (THF)
-
Pyrex tube (10 mL)
Procedure:
-
In a Pyrex tube, combine PyTTA (11.3 mg, 0.02 mmol) and this compound (8.5 mg, 0.04 mmol).
-
Add a solvent mixture of mesitylene, dioxane, and 6 M acetic acid in a 5:5:1 volume ratio (total volume: 1.1 mL).
-
Subject the mixture to three freeze-pump-thaw cycles to degas the solution.
-
Seal the Pyrex tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3 to 7 days.
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the collected solid thoroughly with anhydrous THF (5 times) and then with acetone (twice).
-
Dry the final product, Py-2,2'-BPyPh COF, under vacuum at 120 °C overnight. The isolated yield is typically around 76%.[1]
II. Characterization of Bipyridine-Based COFs
The successful synthesis of Py-2,2'-BPyPh COF is confirmed through various characterization techniques that provide insights into its crystallinity, porosity, and structural integrity.
Physicochemical Properties of Py-2,2'-BPyPh COF
| Property | Value |
| BET Surface Area | Data not available in the provided search results |
| Total Pore Volume | 1.85 cm³/g[2] |
| Pore Size | Data not available in the provided search results |
Experimental Protocols for Characterization
Powder X-Ray Diffraction (PXRD) Protocol: [3]
PXRD is employed to confirm the crystalline structure of the synthesized COF.
-
Ensure the sample is finely ground to a homogenous powder.
-
Mount the powdered sample onto a zero-background sample holder. A glass microscope slide can be used to gently press and flatten the sample surface, ensuring it is flush with the holder's surface.
-
Place the sample holder into the diffractometer.
-
Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).
-
Define the scanning range for 2θ, the step size, and the scan speed.
-
Initiate the data collection.
-
After the scan is complete, the resulting diffraction pattern can be compared with a simulated pattern to confirm the crystalline phase and stacking mode (e.g., AA stacking).[2]
Brunauer-Emmett-Teller (BET) Surface Area Analysis Protocol: [4][5]
BET analysis is used to determine the specific surface area and pore characteristics of the COF.
-
Accurately weigh a sample of the dried COF (typically 0.1 to 0.5 g) into a sample tube.
-
Degas the sample under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed moisture and gases.
-
After degassing, weigh the sample tube again to determine the exact mass of the degassed sample.
-
Transfer the sample tube to the analysis port of the gas sorption analyzer.
-
Immerse the sample tube in a liquid nitrogen bath to maintain a cryogenic temperature (77 K).
-
Introduce a controlled amount of nitrogen gas into the sample tube at various partial pressures.
-
Measure the amount of gas adsorbed at each pressure point to generate an adsorption isotherm.
-
Apply the BET theory to the initial part of the isotherm to calculate the specific surface area. Further analysis of the isotherm can provide information on pore volume and pore size distribution.
III. Applications of Bipyridine-Based COFs
The unique structural and electronic properties of bipyridine-based COFs make them promising candidates for various applications, particularly in photocatalysis.
A. Photocatalytic Aerobic Oxidation
Bipyridine-based COFs can act as efficient metal-free heterogeneous photocatalysts for aerobic oxidation reactions, such as the oxidation of sulfides to sulfoxides.
Photocatalytic Oxidation of Thioanisole:
| Catalyst Loading | Substrate Concentration | Reaction Time (h) | Product | Yield (%) |
| 0.1 mol% | 0.5 M | 42 | Methyl phenyl sulfoxide | Complete Conversion |
| 0.1 mol% | Not specified | 336 (2 weeks) | Methyl phenyl sulfoxide | 94 |
Data is for a Ti(IV) amino triphenolate complex, serving as a representative example of sulfide (B99878) oxidation catalysis. Specific data for Py-2,2'-BPyPh COF was not available in the search results.[6]
Experimental Workflow for Photocatalytic Aerobic Oxidation:
Caption: Workflow for photocatalytic aerobic oxidation.
B. Photocatalytic Hydrogen Evolution
The extended π-conjugation and the presence of nitrogen atoms in bipyridine-based COFs make them suitable for photocatalytic hydrogen evolution from water.
Performance in Photocatalytic Hydrogen Evolution:
| COF | Sacrificial Agent | Co-catalyst | Light Source | H₂ Evolution Rate (μmol h⁻¹ g⁻¹) |
| N2-COF (azine-linked) | Triethanolamine (TEOA) | Chloro(pyridine)cobaloxime | AM 1.5 (100 mW cm⁻²) | 782 |
This data is for an azine-linked COF and a molecular cobalt co-catalyst, demonstrating the potential of COF-based systems.[7][8]
Experimental Setup for Photocatalytic Hydrogen Evolution:
Caption: Setup for photocatalytic hydrogen evolution.
IV. Application in Drug Delivery (Conceptual Workflow)
The porous nature, high surface area, and the potential for functionalization of bipyridine-based COFs make them attractive candidates for drug delivery systems. The bipyridine units can be used to coordinate with metal-based drugs or can be functionalized with targeting moieties.
Conceptual Workflow for Targeted Drug Delivery:
Caption: Conceptual workflow for targeted drug delivery.
References
- 1. rsc.org [rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mcgill.ca [mcgill.ca]
- 4. measurlabs.com [measurlabs.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Single-Site Photocatalytic H2 Evolution from Covalent Organic Frameworks with Molecular Cobaloxime Co-Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reactions Involving [2,2'-Bipyridine]-5,5'-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the experimental setup for various reactions involving [2,2'-Bipyridine]-5,5'-dicarbaldehyde. This versatile building block is pivotal in the synthesis of Schiff bases, coordination complexes, and functional materials, with applications spanning catalysis, materials science, and medicinal chemistry.
Synthesis of Schiff Base Ligands
This compound serves as an excellent precursor for the synthesis of a wide array of Schiff base ligands through condensation reactions with primary amines. The resulting imine-containing ligands are valuable chelating agents for a variety of metal ions.
General Experimental Protocol for Schiff Base Synthesis
A general and efficient method for synthesizing Schiff bases from this compound involves the condensation with a primary amine in a suitable solvent, often with acid catalysis.
Materials:
-
This compound
-
Primary amine (e.g., substituted anilines, thiosemicarbazides)
-
Methanol (B129727) or Ethanol (HPLC grade)
-
Concentrated Sulfuric Acid (catalyst)
Procedure:
-
Dissolve 1 equivalent of this compound in methanol (typically 20-30 mL).
-
To this solution, add 2-3 equivalents of the desired primary amine.
-
Add 2-3 drops of concentrated sulfuric acid to catalyze the reaction. The addition of a mild acid protonates the carbonyl group, enhancing the nucleophilic attack by the amine.[1][2]
-
Reflux the reaction mixture for 1-2 hours.
-
Allow the solution to cool to room temperature, which should result in the precipitation of the solid Schiff base product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold methanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand under vacuum.
Characterization Data for Selected Schiff Bases
The following table summarizes the characterization data for Schiff bases synthesized from this compound and various amines.
| Amine Reactant | Product Yield (%) | ¹H NMR (δ, ppm in DMSO-d₆) | IR (ν, cm⁻¹) | LC-MS (m/z) |
| Thiosemicarbazide | 75 | 11.67 (s, 2NH), 8.9 (s, 2H), 8.30 (d, 2H), 8.20 (d, 2H), 8.05 (s, 2H) | 3433, 3372 (NH), 1599 (C=N), 1097 (C=S) | 389 (M+H⁺)[3][4] |
| S-Benzyldithiocarbazate | 85 | 13.50 (s, 2NH), 8.9 (s, 2H), 8.50 (d, 2H), 8.30 (d, 2H), 8.05 (s, 2H), 7.3 (m, 10H), 4.55 (s, 4H) | 3200 (NH), 1574 (C=N), 1050 (C=S) | 573 (M+H⁺)[3][4] |
| Pentafluorophenylhydrazine | 70 | 10.70 (s, 2NH), 8.9 (s, 2H), 8.50 (d, 2H), 8.15 (d, 2H), 8.10 (s, 2H) | 3279 (N-H), 1599 (C=N) | 545 (M+H⁺)[3][4] |
Synthesis of Transition Metal Complexes
Schiff base ligands derived from this compound are excellent chelators for a variety of transition metals, forming stable complexes with interesting catalytic and photophysical properties.
General Experimental Protocol for Metal Complex Synthesis
Materials:
-
Schiff base ligand
-
Transition metal salt (e.g., MnCl₂, Pd(OAc)₂, RuCl₃·xH₂O)
-
Appropriate solvent (e.g., Methanol, Ethanol, Acetonitrile)
Procedure:
-
Dissolve the Schiff base ligand in a suitable solvent.
-
In a separate flask, dissolve the transition metal salt in the same or a compatible solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction is typically stirred at room temperature or refluxed for several hours, depending on the metal and ligand.
-
The formation of the complex is often indicated by a color change or precipitation.
-
The resulting metal complex can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.
-
The complex is then washed with a suitable solvent and dried.
Applications in Catalysis
Transition metal complexes derived from this compound Schiff bases have shown significant potential as catalysts in various organic transformations.
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes of these Schiff bases can act as efficient catalysts for the Suzuki-Miyaura cross-coupling reaction, a fundamental C-C bond-forming reaction in organic synthesis.
General Protocol:
-
To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2 mmol).
-
Add the palladium-Schiff base complex catalyst (0.01 - 1 mol%).
-
Add a suitable solvent system (e.g., Toluene/Water, Dioxane/Water).
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC or GC).
-
After completion, cool the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Photophysical Properties and Measurement
Ruthenium and other transition metal complexes of this compound-derived ligands often exhibit interesting photophysical properties, such as luminescence, making them suitable for applications in sensing, imaging, and light-emitting devices.
Protocol for Measuring Fluorescence Emission Spectra
Instrumentation:
-
Fluorometer or Spectrofluorometer
Procedure:
-
Prepare a dilute solution of the metal complex in a suitable solvent (e.g., acetonitrile, dichloromethane). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Determine the absorption spectrum of the sample using a UV-Vis spectrophotometer to identify the absorption maxima.
-
Set the excitation wavelength on the fluorometer to one of the absorption maxima.
-
Scan the emission wavelengths over a range appropriate for the expected emission of the complex (typically from the excitation wavelength + 20 nm to a longer wavelength, e.g., 800 nm).
-
Record the emission spectrum. The peak of this spectrum corresponds to the wavelength of maximum emission.
Protocol for Determining Photoluminescence Quantum Yield (PLQY)
The PLQY is a measure of the efficiency of the fluorescence process. It is often determined relative to a standard with a known quantum yield.
Materials:
-
Solution of the sample complex
-
Solution of a standard fluorophore (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.095 for deaerated solutions)
Procedure:
-
Prepare solutions of the sample and the standard with accurately known absorbances at the excitation wavelength (ideally below 0.1).
-
Measure the fluorescence emission spectrum of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
References
Application Notes and Protocols for the Functionalization of Polymers with [2,2'-Bipyridine]-5,5'-dicarbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for functionalizing polymers with [2,2'-Bipyridine]-5,5'-dicarbaldehyde, a versatile building block for creating advanced materials. The protocols detailed below are intended to serve as a foundational guide for the synthesis and characterization of these functionalized polymers, with applications spanning from environmental science to materials science. While direct applications in drug delivery are still emerging, the principles outlined can be adapted for the development of novel therapeutic and diagnostic platforms.
Introduction to this compound in Polymer Chemistry
This compound is a bifunctional organic compound featuring a bipyridine core flanked by two aldehyde groups. This unique structure allows it to act as a versatile linker or monomer in polymer chemistry. The bipyridine unit is a well-known chelating agent for various metal ions, making the resulting polymers suitable for applications in catalysis, sensing, and as functional components in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1][2] The aldehyde functionalities provide reactive handles for forming covalent bonds, most notably through Schiff base formation with primary amines.
Applications of Bipyridine-Functionalized Polymers
Polymers functionalized with this compound have been explored in several key areas:
-
Gas Capture and Storage: The nitrogen-rich structure of bipyridine-containing polymers makes them promising candidates for CO2 capture. Porous organic polymers (POPs) synthesized from this dialdehyde (B1249045) have demonstrated significant CO2 uptake capacity.[3]
-
Catalysis: The bipyridine moiety can chelate with metal ions, leading to the formation of polymer-supported catalysts. These materials offer the advantages of heterogeneous catalysis, including ease of separation and potential for recyclability.[4]
-
Sensing: The fluorescence properties of bipyridine-containing polymers can be modulated by the presence of metal ions or changes in pH, making them suitable for chemical sensing applications.[5]
-
Advanced Materials: This dialdehyde is a key building block in the synthesis of COFs, which are crystalline porous polymers with applications in gas storage, separation, and catalysis.[6][7] While not yet extensively reported, the functionalization of polymers with this molecule could also find use in bioimaging and targeted drug delivery, leveraging the bipyridine's ability to coordinate with imaging agents or metal-based drugs.[8][9]
Experimental Protocols
Synthesis of a Bipyridine-Based Polyaminal Network for CO2 Capture
This protocol describes the synthesis of a porous organic polymer (Bipy-PAN) through the polycondensation of melamine (B1676169) and this compound.[3]
Materials:
-
Melamine
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetone
-
Three-necked flask, stirrer, condenser, and argon or nitrogen supply.
Procedure:
-
Degas a dry three-necked flask equipped with a stirrer and a condenser by performing one evacuation-argon-backfill cycle.
-
Under an argon flow, add melamine (0.5 g, 3.96 mmol), this compound (0.7 g, 5.94 mmol), and 30 mL of DMSO to the flask.
-
Heat the reaction mixture at 175 °C for 72 hours.
-
Cool the system to room temperature.
-
Isolate the solid product by filtration.
-
Wash the solid successively with 30 mL of DMF, DCM, and acetone.
-
Dry the resulting white solid in a vacuum oven at 60 °C for 3 hours. The expected yield is approximately 85%.[3]
Characterization:
The resulting Bipy-PAN polymer can be characterized by Fourier-transform infrared spectroscopy (FT-IR), solid-state 13C nuclear magnetic resonance (NMR), powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA). The porous properties can be analyzed by field-emission scanning electron microscopy (FE-SEM) and nitrogen adsorption-desorption measurements.
Post-Polymerization Functionalization via Schiff Base Formation
This protocol outlines a general procedure for the functionalization of an amine-terminated polymer with this compound to form a Schiff base polymer. This method is adaptable for various amine-containing polymers.
Materials:
-
Amine-terminated polymer (e.g., amine-terminated poly(ethylene glycol) or polyacrylonitrile)[10]
-
This compound
-
Anhydrous solvent (e.g., methanol, ethanol, or DMF)[11]
-
Acid catalyst (e.g., glacial acetic acid or sulfuric acid, a few drops)
-
Round-bottom flask, condenser, and nitrogen supply.
Procedure:
-
Dissolve the amine-terminated polymer in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
In a separate container, dissolve this compound in the same solvent.
-
Add the dialdehyde solution to the polymer solution. The molar ratio of aldehyde groups to amine groups should be optimized for the desired degree of functionalization.
-
Add a few drops of the acid catalyst to the reaction mixture.
-
Reflux the reaction mixture for a specified time (typically 1-24 hours), monitoring the reaction progress by FT-IR or NMR spectroscopy.[11]
-
Cool the reaction mixture to room temperature.
-
Precipitate the functionalized polymer by adding the reaction solution to a non-solvent (e.g., cold diethyl ether).
-
Isolate the polymer by filtration and wash with the non-solvent to remove unreacted starting materials.
-
Dry the functionalized polymer under vacuum.
Characterization:
-
FT-IR Spectroscopy: The formation of the Schiff base (imine) bond can be confirmed by the appearance of a characteristic C=N stretching vibration around 1600-1650 cm⁻¹ and the disappearance of the aldehyde C=O stretching vibration from the dialdehyde (around 1610 cm⁻¹).[3][12]
-
NMR Spectroscopy: In ¹H NMR, the formation of the imine bond is indicated by the appearance of a new signal for the azomethine proton (-CH=N-) typically in the range of 8.5-8.9 ppm.[13] The disappearance of the aldehyde proton signal (around 10 ppm) also confirms the reaction. In ¹³C NMR, a new signal for the imine carbon will appear around 158-163 ppm.[13]
Quantitative Data
The following tables summarize key quantitative data from the literature for polymers functionalized with or synthesized from bipyridine derivatives.
Table 1: CO2 Adsorption Properties of Bipy-PAN [3]
| Parameter | Value |
| BET Surface Area | 160.7 m²/g |
| CO2 Uptake at 273 K | 1.02 mmol/g |
| CO2 Uptake at 298 K | 0.71 mmol/g |
| Thermal Stability | Up to 355 °C |
Table 2: Characterization Data for Schiff Bases Derived from this compound
| Characterization Technique | Key Observables | Reference |
| FT-IR (cm⁻¹) | ||
| C=N (imine) stretch | ~1552 - 1600 | [5] |
| ¹H NMR (ppm) | ||
| -CH=N- (azomethine) proton | ~8.05 - 8.9 | [5] |
| ¹³C NMR (ppm) | ||
| -CH=N- (azomethine) carbon | ~130 - 155 | [5] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of bipyridine-functionalized polymers.
Caption: Logical relationship of polymer functionalization and subsequent application.
References
- 1. benchchem.com [benchchem.com]
- 2. 2 Minute Series_17th December 2025 for UPSC exam [theiashub.com]
- 3. Synthesis and Characterization of Bipyridine-Based Polyaminal Network for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules [infoscience.epfl.ch]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticulate Photoluminescent Probes for Bioimaging: Small Molecules and Polymers [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Schiff Base Polymers via Metal Coordination and Its Application in Infrared Stealth Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
Application Notes: [2,2'-Bipyridine]-5,5'-dicarbaldehyde in the Synthesis of Photosensitizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2,2'-Bipyridine]-5,5'-dicarbaldehyde is a versatile building block in the synthesis of sophisticated photosensitizers, particularly for applications in photodynamic therapy (PDT) and photocatalysis. Its two aldehyde functionalities provide reactive sites for the construction of larger, conjugated systems through the formation of Schiff bases, while the bipyridyl core serves as an excellent chelating ligand for transition metals such as ruthenium(II) and iridium(III). This combination allows for the fine-tuning of photophysical and photochemical properties, including absorption in the therapeutic window, efficient generation of reactive oxygen species (ROS), and targeted delivery to cancer cells.
Ruthenium(II) polypyridyl complexes, in particular, have garnered significant attention as PDT agents due to their strong absorption of visible light, long-lived excited states, and capacity to produce cytotoxic singlet oxygen (¹O₂). The modular nature of these complexes, where ligands can be systematically varied, enables the rational design of photosensitizers with optimized properties for specific therapeutic applications.
This document provides detailed protocols for the synthesis of a representative photosensitizer derived from this compound, summarizes key photophysical and phototoxicological data from analogous compounds, and illustrates the proposed mechanism of action.
Synthesis of a Representative Ruthenium(II) Schiff Base Photosensitizer
The synthesis of a photosensitizer using this compound typically involves a two-step process: first, the formation of a Schiff base ligand, followed by coordination to a metal center. The following workflow illustrates the synthesis of a hypothetical Ruthenium(II) complex, [Ru(bpy)₂(L)]Cl₂, where L is a Schiff base ligand derived from this compound and an amino-functionalized molecule.
Application Notes and Protocols: [2,2'-Bipyridine]-5,5'-dicarbaldehyde in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of [2,2'-Bipyridine]-5,5'-dicarbaldehyde as a versatile building block in supramolecular chemistry. Its rigid, planar structure, coupled with the reactive aldehyde functionalities and the metal-chelating bipyridine core, makes it an ideal candidate for the construction of complex, functional supramolecular architectures.
Applications in Supramolecular Synthesis
This compound is a key precursor for the synthesis of a variety of supramolecular structures, primarily through Schiff base condensation reactions. The resulting imine linkages offer a degree of reversibility that can be exploited for the synthesis of thermodynamically stable, ordered structures.
Macrocycle Synthesis
The linear, ditopic nature of this compound allows for its use in the synthesis of macrocycles with defined shapes and sizes. A notable example is the [3+3] cyclocondensation with chiral diamines, such as trans-1,2-diaminocyclohexane, to form large, triangular hexaazamacrocycles.[1] These macrocycles can serve as hosts for guest molecules or as ligands for the assembly of polynuclear metal complexes. The chirality of the diamine can be used to induce a specific stereochemistry in the final macrocyclic product.
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas. This compound serves as an excellent linear linker for the construction of 2D COFs.[2] By reacting it with multitopic amines, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) or 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline (B6319132) (PyTTA), crystalline frameworks with bipyridine units integrated into the pore walls can be obtained. These bipyridine sites can be subsequently metalated to introduce catalytic or specific binding functionalities.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
While the dicarbaldehyde is primarily used for covalent assembly, its bipyridine core can coordinate to metal ions. This allows for the formation of coordination polymers or the post-synthetic modification of COFs to create MOF-like materials. The open 2,2'-bipyridine (B1663995) sites within a COF can chelate metal ions, leading to materials with enhanced catalytic activity or sensing capabilities.
Applications in Catalysis
The bipyridine moiety is a privileged ligand in coordination chemistry and catalysis. By incorporating it into supramolecular structures, novel catalytic systems with unique properties can be developed.
Supramolecular assemblies, such as metalated macrocycles or COFs containing this compound, can act as heterogeneous catalysts. The defined pores of COFs can impart size and shape selectivity to catalytic reactions, while the isolated metal centers can mimic the active sites of enzymes. For example, palladium-complexed bipyridine-containing COFs have shown potential in cross-coupling reactions.
Applications in Sensing
The bipyridine unit is a well-known metal-ion sensor. Supramolecular structures containing this motif can be designed as highly sensitive and selective chemosensors. Upon binding of a metal ion to the bipyridine unit, a change in the photophysical properties of the supramolecular assembly, such as fluorescence quenching or enhancement, can be observed. This response forms the basis of the sensing mechanism. The supramolecular nature of the sensor can enhance binding affinity and selectivity through preorganization of the binding sites.
Experimental Protocols
Protocol 1: Synthesis of a [3+3] Hexaazamacrocycle
This protocol describes the synthesis of a chiral hexaazamacrocycle via Schiff base condensation of this compound and (1R,2R)-(-)-trans-1,2-diaminocyclohexane, based on literature procedures.[1]
Materials:
-
This compound
-
(1R,2R)-(-)-trans-1,2-Diaminocyclohexane
-
Chloroform (B151607) (CHCl₃), anhydrous
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (B1222165) (NaBH₄) (for reduction to hexaamine, optional)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (3 mmol) in anhydrous chloroform (150 mL).
-
In a separate flask, dissolve (1R,2R)-(-)-trans-1,2-diaminocyclohexane (3 mmol) in anhydrous chloroform (150 mL).
-
Slowly add the diamine solution to the dicarbaldehyde solution at room temperature with vigorous stirring over a period of 4 hours using a syringe pump.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude macrocyclic Schiff base (hexaamine).
-
Purify the product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) or by recrystallization from a solvent mixture like chloroform/methanol.
-
(Optional Reduction to Hexaamine) To a solution of the purified hexaamine (1 mmol) in methanol (100 mL), add sodium borohydride (12 mmol) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with chloroform, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the reduced macrocycle (hexaamine).
Characterization: The products should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy to confirm their structure and purity.
Protocol 2: Synthesis of a Bipyridine-Containing Covalent Organic Framework (Py-2,2'-BPyPh COF)
This protocol outlines the solvothermal synthesis of a 2D COF from this compound and 4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA).[2]
Materials:
-
This compound
-
4,4',4'',4'''-(pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA)
-
Aqueous acetic acid (6 M)
Procedure:
-
In a Pyrex tube, add this compound (0.2 mmol), PyTTA (0.1 mmol), mesitylene (0.75 mL), and 1,4-dioxane (0.75 mL).
-
Sonicate the mixture for 10 minutes to obtain a homogeneous dispersion.
-
Add aqueous acetic acid (6 M, 0.25 mL) to the tube.
-
Flash-freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, open the tube and collect the precipitate by filtration.
-
Wash the solid product thoroughly with anhydrous acetone (B3395972) and anhydrous tetrahydrofuran.
-
Dry the resulting COF powder under vacuum at 80 °C overnight.
Characterization: The COF should be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity, Fourier-transform infrared (FT-IR) spectroscopy to verify the formation of imine bonds, and nitrogen physisorption measurements at 77 K to determine its surface area and porosity.
Quantitative Data
The following table summarizes representative quantitative data for supramolecular structures derived from this compound.
| Supramolecular Structure | Synthesis Method | Yield (%) | BET Surface Area (m²/g) | Pore Size (nm) | Reference |
| [3+3] Hexaazamacrocycle | Schiff base condensation | >65 | N/A | N/A | [1] |
| Py-2,2'-BPyPh COF | Solvothermal | ~80 | 2349 | 1.8 | [2] |
Visualizations
Synthetic Workflows
Caption: Synthetic workflows for a macrocycle and a COF.
Logical Relationship: Fluorescent Sensing Mechanism
Caption: Generalized mechanism for a fluorescent chemosensor.
References
Application Notes and Protocols for Electrochemical Studies of [2,2'-Bipyridine]-5,5'-dicarbaldehyde Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical properties of metal complexes derived from [2,2'-Bipyridine]-5,5'-dicarbaldehyde. This versatile ligand, characterized by its bidentate nitrogen donors and reactive aldehyde functionalities, serves as a valuable building block for a diverse range of coordination complexes, including discrete mononuclear and polynuclear species, Schiff base complexes, and metal-organic frameworks (MOFs). The electrochemical behavior of these complexes is of significant interest for applications in catalysis, sensing, and materials science.
Overview of Electrochemical Behavior
Complexes of this compound and its derivatives typically exhibit rich electrochemical behavior. The redox processes observed can be either metal-centered or ligand-centered, and are significantly influenced by the nature of the metal ion, the coordinating environment, and the specific molecular structure. Cyclic voltammetry is a primary technique used to investigate the redox properties of these complexes, providing insights into their electron transfer characteristics.
The aldehyde groups at the 5,5'-positions are electron-withdrawing, which can influence the electronic properties of the bipyridine system. This often makes the bipyridine ring more challenging to reduce compared to unsubstituted bipyridine. When coordinated to a metal center, this ligand influences the redox potentials of the resulting complex.
Quantitative Electrochemical Data
The following table summarizes key electrochemical data for this compound and its representative metal complexes, along with related 5,5'-disubstituted bipyridine complexes for comparison. Potentials are typically reported versus a reference electrode, and it is crucial to note the specific reference used for accurate comparison.
| Compound/Complex | Redox Couple | E½ (V) or Epc (V) | Reference Electrode | Solvent/Electrolyte | Reference |
| This compound (Ligand) | Ligand-based reductions | -1.08, -1.38 | SCE | DMF / 0.1 M TBAPF6 | |
| Re(this compound)(CO)₃Cl | Ligand-based reductions | -0.56, -0.90 | SCE | DMF / 0.1 M TBAPF6 | |
| [Ru(H₂dcbpy)₃]Cl₂ | Ru(II)/Ru(III) | 1.62 | Ag+/Ag | CH₃CN | [1] |
| Ligand-based reduction | -1.57 (Epc) | Ag+/Ag | CH₃CN | [1] | |
| [Fe(bpy)₃]²⁺ | Fe(II)/Fe(III) | ~1.0 | Various | CH₃CN | [2] |
| [Cu(bipy)(gly)]Cl | Cu(II)/Cu(I) | -0.095 | SCE | 0.1 M NaClO₄ (aq) | [3] |
Note: H₂dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid, bpy = 2,2'-bipyridine, gly = glycine. The data for substituted bipyridine complexes are provided for comparative purposes to understand the electronic influence of substituents at the 5,5' positions.
Experimental Protocols
Synthesis of Schiff Base Complexes from this compound
This protocol outlines the general synthesis of Schiff base ligands from this compound and a primary amine, followed by complexation with a metal salt.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, thiosemicarbazide)[4]
-
Metal salt (e.g., CuCl₂, Co(OAc)₂, MnCl₂)
-
Methanol (B129727) or Ethanol (HPLC grade)[4]
-
Concentrated Sulfuric Acid (catalytic amount)[4]
Procedure:
-
Schiff Base Synthesis:
-
Dissolve 1 equivalent of this compound in methanol in a round-bottom flask.
-
Add 2-3 equivalents of the desired primary amine to the solution.[4]
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.[4]
-
Reflux the reaction mixture for 1-2 hours.[4]
-
Allow the solution to cool to room temperature. The solid Schiff base product that forms is collected by filtration, washed with cold methanol, and dried under vacuum.[4]
-
-
Metal Complexation:
-
Dissolve the synthesized Schiff base ligand in a suitable solvent (e.g., methanol, ethanol, or DMF).
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution while stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Cool the solution to room temperature. The resulting solid complex is collected by filtration, washed with the solvent and a non-polar solvent like ether, and dried.[5]
-
Cyclic Voltammetry (CV) Analysis
This protocol provides a standard procedure for the electrochemical analysis of the synthesized metal complexes using cyclic voltammetry.
Materials & Equipment:
-
Potentiostat with a three-electrode cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrochemical cell
-
Inert gas (Argon or Nitrogen)
-
Solvent (e.g., DMF, CH₃CN, DMSO)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)
-
Analyte (synthesized metal complex)
-
Polishing materials (alumina slurry, polishing pads)
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a solution of the metal complex (typically 1-2 mM) in the chosen solvent containing the supporting electrolyte (0.1 M).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Deoxygenate the solution by purging with an inert gas for 10-15 minutes. Maintain an inert atmosphere over the solution during the measurement.
-
Set the potential window to scan a range where redox events are expected.
-
Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).
-
Vary the scan rate to investigate the nature of the redox processes (e.g., diffusion-controlled vs. surface-confined).
-
-
Data Analysis:
-
Determine the half-wave potential (E½) for reversible or quasi-reversible processes using the average of the anodic (Epa) and cathodic (Epc) peak potentials.
-
For irreversible processes, the peak potential (Epc or Epa) is reported.
-
Analyze the relationship between peak current and the square root of the scan rate to confirm diffusion-controlled processes.
-
Signaling Pathways and Logical Relationships
The electrochemical behavior of these complexes can be understood through the interplay of metal- and ligand-based redox events. The following diagram illustrates the possible redox pathways for a generic metal complex of a this compound derivative.
Applications
The unique electrochemical properties of this compound complexes make them suitable for a variety of applications:
-
Electrocatalysis: The ability to tune the redox potentials of the metal center through ligand modification is crucial for designing efficient electrocatalysts for reactions such as CO₂ reduction and water oxidation.
-
Electrochemical Sensing: The reactive aldehyde groups can be used to immobilize these complexes on electrode surfaces, creating modified electrodes for the selective detection of various analytes.
-
Redox-Active Materials: Incorporation of these complexes into larger structures like MOFs or polymers can lead to materials with interesting electronic and electrochemical properties for applications in energy storage and electronics.[6]
These application notes provide a foundational understanding and practical protocols for the electrochemical study of this compound complexes. Further research into a wider range of metal complexes and their derivatives will undoubtedly uncover new and exciting applications in various scientific fields.
References
- 1. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of 2,2’-Bipyridyl-5,5’-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [scirp.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde
Welcome to the technical support center for the synthesis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this important organic intermediate. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various synthetic methods.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting tips:
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Incomplete Reaction: The oxidation of the methyl groups on the starting material, 5,5'-dimethyl-2,2'-bipyridine, may not go to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material. If the reaction has stalled, consider increasing the reaction time, temperature, or the molar ratio of the oxidizing agent.
-
-
Side Reactions: Over-oxidation of the aldehyde groups to carboxylic acids is a common side reaction, particularly with strong oxidizing agents like selenium dioxide.
-
Solution: Carefully control the reaction temperature and the stoichiometry of the oxidizing agent. Using milder or more selective reagents, such as in the enamination-oxidative cleavage method, can minimize this side product.
-
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical for optimal yield.
-
Solution: Refer to the detailed experimental protocols below and ensure that the conditions are precisely followed. For the selenium dioxide oxidation, the choice of solvent can significantly impact the reaction rate; if the substrate has poor solubility in dioxane (a common solvent), consider exploring other solvents like tert-butyl alcohol or ethanol.
-
-
Product Degradation: The aldehyde product can be sensitive to harsh reaction or work-up conditions.
-
Solution: Employ mild work-up procedures and purify the product promptly after the reaction is complete.
-
Q2: I am having difficulty purifying the final product. What are the recommended purification methods?
A2: this compound can be challenging to purify due to its polarity and potential for low solubility in common organic solvents.
-
Recrystallization: This is a common method for purifying the crude product.
-
Recommended Solvents: A mixture of solvents is often effective. For example, dissolving the crude product in a minimal amount of a good solvent like hot dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and then adding a poor solvent (an anti-solvent) like water or a non-polar organic solvent until precipitation occurs can yield pure crystals upon cooling.
-
-
Column Chromatography: Flash column chromatography can be an effective method for separating the desired dialdehyde (B1249045) from starting material and side products.
-
Stationary Phase: Silica (B1680970) gel is a suitable stationary phase.
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is a good starting point for elution. The polarity of the eluent can be adjusted based on the separation observed on TLC.
-
-
Washing: Washing the crude solid with appropriate solvents can remove certain impurities. For example, washing with a non-polar solvent like ether can remove less polar impurities.
Q3: My NMR spectrum shows unexpected peaks. What are the likely side products for my chosen synthetic route?
A3: The nature of the side products depends on the synthetic method used:
-
Selenium Dioxide Oxidation:
-
Over-oxidation: The most common side product is the corresponding dicarboxylic acid, [2,2'-Bipyridine]-5,5'-dicarboxylic acid. You may also see the mono-aldehyde mono-carboxylic acid intermediate.
-
Incomplete Oxidation: Residual starting material, 5,5'-dimethyl-2,2'-bipyridine, or the mono-aldehyde intermediate may be present.
-
-
Bromination-Hydrolysis:
-
Incomplete Bromination: You may have species with -CH2Br and -CH3 groups.
-
Incomplete Hydrolysis: The presence of bromomethyl or dibromomethyl intermediates is possible.
-
-
Enamination-Oxidative Cleavage:
-
Incomplete Enamination: Unreacted starting material can be a contaminant.
-
Incomplete Cleavage: The enamine intermediate may persist if the oxidative cleavage is not complete.
-
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the product and help identify any impurities. The aldehyde protons should be visible in the ¹H NMR spectrum, typically around 10 ppm.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the aldehyde group, typically around 1700 cm⁻¹.
-
Melting Point: A sharp melting point close to the literature value (227 °C) is an indicator of high purity.
Synthetic Routes and Experimental Protocols
There are several established methods for the synthesis of this compound. The choice of method may depend on the availability of reagents, desired scale, and safety considerations. The primary starting material for these routes is 5,5'-dimethyl-2,2'-bipyridine.
Method 1: Selenium Dioxide Oxidation
This method involves the direct oxidation of the methyl groups to aldehydes using selenium dioxide. While potentially a one-step process, it can be prone to over-oxidation.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,5'-dimethyl-2,2'-bipyridine (1 equivalent) in a suitable solvent such as 1,4-dioxane.
-
Add selenium dioxide (2.2 to 2.5 equivalents) to the solution. Caution: Selenium compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The black elemental selenium precipitate can be removed by filtration through a pad of celite.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) or by recrystallization.
Table 1: Reported Yields for Selenium Dioxide Oxidation of Similar Substrates
| Substrate | Product | Yield | Reference |
| 2,9-dimethyl-1,10-phenanthroline | 2,9-dicarbaldehyde-1,10-phenanthroline | ~75% | [1] |
Method 2: Bromination-Hydrolysis
This two-step method involves the radical bromination of the methyl groups followed by hydrolysis to the aldehydes.
Experimental Protocol:
Step 1: Bromination of 5,5'-dimethyl-2,2'-bipyridine
-
A mixture of 5,5'-dimethyl-2,2'-bipyridine (1 equivalent), N-bromosuccinimide (NBS, 4.4 equivalents), and a catalytic amount of benzoyl peroxide (BPO) in carbon tetrachloride is refluxed for 12 hours.
-
The reaction mixture is cooled, and the succinimide (B58015) is filtered off.
-
The filtrate is washed with aqueous sodium thiosulfate (B1220275) solution, followed by water, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 5,5'-bis(bromomethyl)-2,2'-bipyridine, which can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
To a solution of 5,5'-bis(dibromomethyl)-2,2'-bipyridine (1 equivalent) in ethanol, add concentrated ammonium (B1175870) hydroxide (B78521) at 4 °C and stir for 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add concentrated hydrochloric acid and reflux for 3 hours.
-
Cool the mixture to room temperature and concentrate.
-
Add water to the residue and neutralize with a saturated solution of potassium carbonate.
-
Extract the product with dichloromethane.
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
After removing the solvent, the crude product is purified by recrystallization or column chromatography.[2]
Method 3: Enamination and Oxidative Cleavage
This two-step synthesis is reported to be an efficient method for preparing the target compound.[3]
Experimental Protocol:
Step 1: Enamination of 5,5'-dimethyl-2,2'-bipyridine
-
React 5,5'-dimethyl-2,2'-bipyridine with Bredereck's reagent (tert-butoxybis(dimethylamino)methane). The reaction is typically carried out in a high-boiling point solvent like toluene (B28343) and heated to drive the reaction to completion.
Step 2: Oxidative Cleavage of the Enamine
-
The resulting enamine intermediate is then subjected to oxidative cleavage using sodium periodate (B1199274) (NaIO₄) in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water.
-
The reaction is typically stirred at room temperature until the cleavage is complete.
-
The product is then extracted into an organic solvent and purified.
Table 2: Comparison of Synthetic Routes
| Method | Advantages | Disadvantages |
| Selenium Dioxide Oxidation | Potentially a one-step reaction. | Use of highly toxic selenium compounds. Risk of over-oxidation to carboxylic acids. |
| Bromination-Hydrolysis | Avoids the use of heavy metal oxidants. | Multi-step process. Use of corrosive reagents like HBr and potentially hazardous solvents like CCl₄. |
| Enamination-Oxidative Cleavage | Reported to be a high-yielding method.[3] | Two-step process. Requires the use of the specialized Bredereck's reagent. |
Visualization of Workflows
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during the synthesis.
Caption: A logical guide to troubleshooting common synthesis issues.
References
Technical Support Center: Purification of [2,2'-Bipyridine]-5,5'-dicarbaldehyde
Welcome to the technical support center for the purification of [2,2'-Bipyridine]-5,5'-dicarbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer standardized protocols for obtaining high-purity material for your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is a brownish or off-white solid. What are the likely impurities?
A1: The coloration of your crude product can be indicative of several types of impurities. Common contaminants include:
-
Residual starting material: If synthesized from the oxidation of 5,5'-dimethyl-2,2'-bipyridine, unreacted starting material can be a significant impurity.
-
Over-oxidized product: The corresponding [2,2'-Bipyridine]-5,5'-dicarboxylic acid can form if the oxidation reaction is too harsh or prolonged. This acidic impurity can often lead to discoloration.
-
Polymeric byproducts: Aldehydes, particularly aromatic ones, can be prone to polymerization, leading to insoluble, often colored, materials.
-
Residual catalysts or reagents: Depending on the synthetic route, trace metals or other reagents may be present.
Q2: I am having difficulty dissolving my crude product for recrystallization. What solvents should I try?
A2: this compound is a polar molecule with limited solubility in many common organic solvents. Based on the solubility of the analogous dicarboxylic acid, the following solvents are recommended starting points:
-
High-boiling polar aprotic solvents: Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often effective for dissolving polar bipyridine derivatives, especially upon heating.
-
Mixed solvent systems: A combination of a good solvent (in which the compound is soluble when hot) and an anti-solvent (in which the compound is poorly soluble even when hot) is often effective. A common strategy is to dissolve the compound in a minimal amount of hot DMF or DMSO and then slowly add a less polar solvent like water or a hydrocarbon (e.g., hexanes, toluene) to induce crystallization upon cooling.
Q3: During recrystallization, my product "oils out" instead of forming crystals. How can I prevent this?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. To troubleshoot this:
-
Increase the solvent volume: Add more of the "good" solvent to the hot mixture to ensure the compound remains dissolved at a slightly lower temperature.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a different solvent system: The initial solvent system may not be appropriate. Experiment with different solvent combinations.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface to create nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled solution can initiate crystallization.
Q4: My column chromatography is not providing good separation. What conditions should I try?
A4: For effective column chromatography of this compound, consider the following:
-
Stationary Phase: Silica (B1680970) gel is a good starting point. If your compound is sensitive to acid, neutral alumina (B75360) can be a better alternative.
-
Eluent System: Start with a relatively non-polar eluent and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate (B1210297). Begin with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the concentration. For more polar impurities, a gradient including methanol (B129727) or chloroform (B151607) may be necessary.
-
Sample Loading: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane (B109758) or a small amount of DMF) and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of your column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically an off-white to light yellow solid. The reported melting point is in the range of 227-229 °C.
Q2: How can I remove the corresponding dicarboxylic acid impurity?
A2: To remove acidic impurities like [2,2'-Bipyridine]-5,5'-dicarboxylic acid, you can perform a basic wash. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash the solution with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic impurity will be deprotonated and move into the aqueous layer, while the desired dicarbaldehyde remains in the organic layer.
Q3: Is this compound stable during purification?
A3: Aldehydes can be susceptible to oxidation to carboxylic acids, especially when exposed to air for prolonged periods. It is advisable to handle the compound efficiently and store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C is often recommended).
Data Presentation
The following table can be used to document and compare the effectiveness of different purification techniques for this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations (e.g., Color Change, Crystal Form) |
| Recrystallization (Solvent A/B) | ||||
| Column Chromatography (Stationary Phase, Eluent) | ||||
| Acid-Base Wash |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (e.g., DMF/Water)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot dimethylformamide (DMF) while stirring until the solid is fully dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot, clear solution, add deionized water dropwise with continuous stirring until the solution becomes persistently cloudy.
-
Re-dissolution: Gently heat the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold water or a cold mixture of DMF/water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a silica gel column of an appropriate size for the amount of crude material.
-
Sample Preparation (Dry Loading): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Loading: Carefully add the silica gel with the adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexanes/ethyl acetate, and then pure ethyl acetate) while collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A generalized experimental workflow for the purification of this compound by recrystallization.
Caption: A decision-making workflow for selecting and troubleshooting purification methods for this compound.
Technical Support Center: Overcoming Solubility Challenges of [2,2'-Bipyridine]-5,5'-dicarbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with [2,2'-Bipyridine]-5,5'-dicarbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a crystalline solid that generally exhibits limited solubility in many common organic solvents and is sparingly soluble in water. Its planar, aromatic structure contributes to strong intermolecular forces in the solid state, making it challenging to dissolve.
Q2: I am having difficulty dissolving this compound in common laboratory solvents. What is the recommended starting point?
For initial attempts, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are recommended. While solubility may still be limited, these solvents are generally more effective than less polar options like dichloromethane (B109758) (DCM) or ethers. Gentle heating and sonication can also aid in dissolution.
Q3: Can I use co-solvents to improve the solubility of this compound in aqueous solutions?
Yes, using a co-solvent is a common and effective strategy. A typical approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then slowly add this stock solution to the aqueous buffer of choice while vortexing. It is crucial to keep the final concentration of the organic co-solvent low (typically <1% v/v) to avoid impacting biological assays.
Q4: How does pH affect the solubility of this compound?
The bipyridine moiety of the molecule is basic and can be protonated at low pH. This protonation increases the polarity of the molecule, which can enhance its solubility in aqueous solutions. Therefore, adjusting the pH of the aqueous solvent to the acidic range can be an effective method to improve solubility.
Q5: Are there other techniques I can try if the above methods are insufficient?
Other techniques to enhance solubility include the use of surfactants to form micelles that can encapsulate the compound, or complexation with cyclodextrins. These methods can increase the apparent solubility of the compound in aqueous media.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting solubility issues with this compound.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for solubility issues.
Decision Tree for Selecting a Solubility Enhancement Strategy
Caption: Decision tree for selecting a solubility enhancement strategy.
Data Presentation
The following table summarizes the estimated solubility of this compound in various solvents. Note: These are qualitative estimates based on available data for structurally similar compounds. Experimental verification is highly recommended.
| Solvent | Category | Estimated Solubility (mg/mL) | Notes |
| Water | Aqueous | < 0.1 | Sparingly soluble. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.1 | Sparingly soluble. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1 - 5 | Slightly soluble. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 1 - 5 | Slightly soluble. |
| Acetonitrile | Polar Aprotic | < 1 | Poorly soluble. |
| Ethanol | Polar Protic | < 1 | Poorly soluble. |
| Methanol | Polar Protic | < 1 | Poorly soluble. |
| Dichloromethane (DCM) | Non-polar | < 0.1 | Insoluble. |
| Chloroform | Non-polar | < 0.1 | Insoluble. |
Based on qualitative descriptions and analogy to [2,2'-Bipyridine]-5,5'-dicarboxylic acid which has a reported solubility of approximately 0.25 mg/mL in a 1:3 solution of DMSO:PBS (pH 7.2).
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution in an aqueous buffer.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., PBS)
-
Vortex mixer
-
Microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound into a clean, dry microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
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If necessary, gently warm the mixture to 30-40°C and sonicate for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure all solid has dissolved.
-
To prepare a working solution, add the desired volume of the DMSO stock solution to the aqueous buffer. Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid mixing and prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is as low as possible, ideally below 1% (v/v), to minimize effects on downstream applications.
Protocol 2: Solubilization by pH Adjustment
This protocol details how to improve the aqueous solubility of this compound by lowering the pH.
Materials:
-
This compound
-
Deionized water or desired aqueous buffer
-
0.1 M Hydrochloric acid (HCl)
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pH meter
-
Stir plate and stir bar
Procedure:
-
Suspend the desired amount of this compound in the chosen aqueous solvent in a beaker with a stir bar.
-
Begin stirring the suspension.
-
Slowly add 0.1 M HCl dropwise to the suspension.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Continue adding HCl until the compound is fully dissolved. Note the pH at which complete dissolution occurs.
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If required for the experiment, the pH can be carefully adjusted back towards neutral with a base (e.g., 0.1 M NaOH), but be aware that the compound may precipitate out as the pH increases.
Experimental Workflow Diagram
Caption: General experimental workflow for solubilizing the compound.
Technical Support Center: Synthesis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: Several methods are employed for the synthesis of this compound. The most common starting material is 5,5'-dimethyl-2,2'-bipyridine. Key synthetic strategies include:
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Direct Oxidation: Oxidation of 5,5'-dimethyl-2,2'-bipyridine using oxidizing agents. However, controlling this reaction to prevent over-oxidation to the dicarboxylic acid can be challenging.
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Two-Step Oxidation via Enamination: A higher-yield, two-step process involves the enamination of 5,5'-dimethyl-2,2'-bipyridine with Bredereck's reagent, followed by oxidative cleavage of the resulting enamine groups with sodium periodate (B1199274) to yield the desired dicarbaldehyde.[1]
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From Halogenated Precursors: Synthesis from 5,5'-bis(bromomethyl)-2,2'-bipyridine (B1631323) is another viable route, for example, through a Sommelet reaction.
Q2: My final product is a brownish color. What is the likely cause and how can I fix it?
A2: A brownish color in your final product, especially when using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) for the oxidation of 5,5'-dimethyl-2,2'-bipyridine, is often due to residual manganese dioxide (MnO₂), a byproduct of the reaction.[2] To resolve this, ensure thorough filtration of the reaction mixture while it is still hot to remove all MnO₂ precipitate.[2] Washing the filter cake with hot water can also help in removing residual impurities.[2]
Q3: I am observing a mixture of products in my final sample. What are the likely side products?
A3: The composition of side products largely depends on the synthetic route. For syntheses involving oxidation of 5,5'-dimethyl-2,2'-bipyridine, common side products include:
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[2,2'-Bipyridine]-5-carbaldehyde-5'-methyl: Resulting from incomplete oxidation of one of the methyl groups.
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[2,2'-Bipyridine]-5,5'-dicarboxylic acid: Due to over-oxidation of the aldehyde groups.
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Starting Material: Unreacted 5,5'-dimethyl-2,2'-bipyridine may also be present if the reaction does not go to completion.
Q4: How can I purify the crude this compound?
A4: Purification strategies aim to remove unreacted starting materials and side products. A common approach to remove the over-oxidized product, [2,2'-Bipyridine]-5,5'-dicarboxylic acid, is through an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The dicarboxylic acid will be deprotonated and move to the aqueous layer, while the desired dicarbaldehyde remains in the organic layer. Further purification can be achieved by column chromatography or recrystallization.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Problem 1: Low Yield of the Desired Dicarbaldehyde
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If starting material is still present, consider extending the reaction time. - For oxidation reactions, a slight excess of the oxidizing agent can be used to drive the reaction to completion.[2] However, a large excess should be avoided to minimize over-oxidation.[2] |
| Suboptimal Reaction Temperature | - Ensure the reaction is maintained at the optimal temperature as specified in the protocol. Deviations can lead to incomplete reactions or the formation of side products. |
| Degradation of Product | - Some reaction conditions might lead to the degradation of the aldehyde product. Ensure that the work-up procedure is not overly harsh (e.g., prolonged exposure to strong acids or bases at high temperatures). |
Problem 2: Presence of Over-Oxidized Product ([2,2'-Bipyridine]-5,5'-dicarboxylic acid)
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions | - Use a milder oxidizing agent if possible. - Carefully control the reaction temperature; lower temperatures may reduce the rate of over-oxidation. - Reduce the reaction time once the starting material is consumed (monitored by TLC). |
| Excess Oxidizing Agent | - Use a stoichiometric amount or only a slight excess of the oxidizing agent.[2] |
| Purification Strategy | - Implement an acid-base workup. Dissolve the crude product in a suitable organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic dicarboxylic acid. |
Problem 3: Difficulty in Isolating a Pure Product
| Potential Cause | Troubleshooting Step |
| Complex Mixture of Products | - If multiple products are formed, column chromatography is often the most effective purification method. Select a suitable solvent system based on the polarity of the components (dicarbaldehyde is more polar than the starting dimethyl bipyridine but less polar than the dicarboxylic acid). |
| Poor Crystallization | - If recrystallization is attempted, screen various solvent systems. A mixed solvent system might be necessary. - For fine precipitates that are difficult to filter, try slow cooling or cooling the solution in a refrigerator overnight to encourage the formation of larger crystals.[2] |
Experimental Protocols
Synthesis of this compound via Enamination and Oxidative Cleavage [1]
This two-step method generally provides a higher yield of the desired product with fewer side reactions compared to direct oxidation.
Step 1: Enamination of 5,5'-dimethyl-2,2'-bipyridine
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In a round-bottom flask, dissolve 5,5'-dimethyl-2,2'-bipyridine in a suitable solvent (e.g., DMF).
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Add Bredereck's reagent (tert-Butoxybis(dimethylamino)methane).
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction by TLC until the starting material is consumed.
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Upon completion, remove the solvent under reduced pressure to obtain the crude enamine product.
Step 2: Oxidative Cleavage of the Enamine
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Dissolve the crude enamine from Step 1 in a mixture of solvents such as THF and water.
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Cool the solution in an ice bath.
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Slowly add a solution of sodium periodate (NaIO₄) in water.
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Stir the reaction mixture at room temperature.
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Monitor the reaction by TLC.
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Once the reaction is complete, extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
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Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for the synthesis and purification.
References
Technical Support Center: Optimizing [2,2'-Bipyridine]-5,5'-dicarbaldehyde Condensations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [2,2'-Bipyridine]-5,5'-dicarbaldehyde condensation reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
My reaction yield is very low. What are the potential causes and how can I improve it?
Low yields in condensation reactions involving this compound can stem from several factors. Here's a systematic approach to troubleshooting:
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Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) by taking aliquots at different time points.[1] If the starting materials are still present after a prolonged period, consider adjusting the reaction conditions.
-
Suboptimal Temperature: Temperature plays a crucial role in the kinetics and thermodynamics of imine formation.[2][3] While some Schiff base condensations proceed at room temperature, others require heating to overcome the activation energy barrier.[4] Conversely, excessively high temperatures can lead to side reactions and degradation of reactants or products. It is advisable to perform small-scale experiments at different temperatures (e.g., room temperature, 60 °C, 80 °C, and reflux) to identify the optimal condition.
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Catalyst Issues: The choice and amount of catalyst are critical.
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Acid Catalysis: For Schiff base formation, acidic catalysts like acetic acid, p-toluenesulfonic acid (p-TsOH), or sulfuric acid are often employed to protonate the carbonyl group, making it more electrophilic.[5] The concentration of the acid is key; too much can lead to the formation of non-reactive salts with amine reactants.
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Base Catalysis: In Knoevenagel condensations with active methylene (B1212753) compounds, a weak base like piperidine (B6355638) or pyridine (B92270) is typically used.[6] Strong bases should be avoided as they can promote self-condensation of the aldehyde.[6]
-
Heterogeneous Catalysts: For easier separation, consider using solid acid catalysts like Amberlyst® 15.[7]
-
-
Improper Solvent: The solvent influences the solubility of reactants and the removal of water, which is a byproduct of the condensation.
-
For Schiff base formation, solvents that form an azeotrope with water, such as toluene (B28343) or benzene, are effective when used with a Dean-Stark apparatus to drive the reaction forward.
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In the synthesis of Covalent Organic Frameworks (COFs), a mixture of solvents like mesitylene (B46885) and dioxane is often used to control the reaction rate and promote crystallinity.[8] The choice of solvent can also influence the morphology of the resulting framework.[9]
-
-
Stoichiometric Imbalance: In condensations involving two different bifunctional monomers, a precise 1:1 molar ratio of the reactive functional groups is crucial for achieving high molecular weight polymers or macrocycles.[4][10] Carefully weigh the reactants using an analytical balance.
I am observing multiple spots on my TLC, indicating the presence of impurities. What are the likely side reactions?
Several side reactions can lead to the formation of impurities:
-
Self-Condensation of the Aldehyde: Aldehydes can undergo self-condensation, especially in the presence of a strong base. Using a mild base as a catalyst can help minimize this side reaction.[6]
-
Incomplete Condensation: If the reaction is not driven to completion, you will have unreacted starting materials.
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Formation of Oligomers: At higher concentrations, intermolecular reactions can lead to the formation of oligomeric side products.[11] Performing the reaction under more dilute conditions can favor the formation of the desired product.
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Hydrolysis of the Product: Imine formation is a reversible reaction.[12][13] If water is not effectively removed from the reaction mixture, the product can hydrolyze back to the starting aldehyde and amine.
How can I effectively purify my condensation product?
The purification method will depend on the nature of the product and the impurities.
-
Recrystallization: This is the most common method for purifying solid Schiff bases.[14] The choice of solvent is crucial and depends on the solubility of the product. Ethanol (B145695) is often a good starting point for recrystallization.[15] For some products, dissolving in a hot solvent like DMF and allowing it to cool slowly can yield crystalline material.[15]
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be used to separate the product from impurities. However, some Schiff bases may be unstable on silica (B1680970) gel. It's important to perform a small-scale test first.
-
Washing: If the product precipitates out of the reaction mixture, washing it with a solvent in which the starting materials are soluble can be an effective purification step.[15]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst for the condensation of this compound with an amine?
A1: The optimal catalyst depends on the specific amine and the desired product. For simple Schiff base formation, a catalytic amount of a mild acid like acetic acid or p-TsOH is generally effective.[5] In the synthesis of COFs, acetic acid is commonly used.[8] For Knoevenagel-type condensations with active methylene compounds, a weak organic base such as piperidine or pyridine is preferred.[6] A comparative study of different catalysts may be necessary to find the optimal conditions for a specific reaction.
Q2: Which solvent should I use for my condensation reaction?
A2: The choice of solvent is critical. For reactions where water removal is essential to drive the equilibrium, a solvent that forms an azeotrope with water, like toluene, used in conjunction with a Dean-Stark apparatus is a good choice. For COF synthesis, a mixture of a high-boiling aromatic solvent (e.g., mesitylene) and a polar solvent (e.g., dioxane) is often employed to balance reactant solubility and control the polymerization process.[8] A solvent selection framework considering factors like polarity, boiling point, and azeotropic properties can be beneficial.[9]
Q3: How critical is the stoichiometry of the reactants?
A3: For polycondensation reactions or the formation of macrocycles from bifunctional monomers, maintaining a strict 1:1 stoichiometric ratio of the reactive groups is paramount.[4][10] Any deviation can lead to the formation of low molecular weight oligomers and significantly reduce the yield of the desired product.[16][17]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like 1H NMR or LC-MS can be used on aliquots taken from the reaction mixture.[3]
Q5: My Schiff base product appears to be hydrolyzing back to the starting materials during workup or purification. How can I prevent this?
A5: Imine hydrolysis is a common issue. To prevent this, ensure that all workup and purification steps are carried out under anhydrous conditions. Use dry solvents and avoid exposure to atmospheric moisture. If performing column chromatography, ensure the silica gel and solvents are dry. In some cases, immediate reduction of the imine to a more stable amine may be a viable strategy if the imine functionality is not required in the final product.
Data Presentation
Table 1: Illustrative Effect of Catalyst on Schiff Base Condensation Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | Reflux | 24 | 45 |
| Acetic Acid (10) | Ethanol | Reflux | 8 | 85 |
| p-TsOH (5) | Toluene | Reflux | 6 | 92 |
| Piperidine (20) | Methanol | 60 | 12 | 75 |
Note: The data in this table is illustrative and intended to show general trends. Actual yields will vary depending on the specific reactants and reaction conditions.
Table 2: Illustrative Effect of Solvent on COF Synthesis from this compound
| Solvent System | Temperature (°C) | Time (days) | Product Crystallinity |
| Mesitylene/Dioxane (1:1) | 120 | 3 | High |
| o-DCB/n-BuOH (1:1) | 120 | 3 | Moderate |
| Toluene | 110 | 3 | Low |
| DMF | 150 | 2 | Amorphous |
Note: This table provides an illustrative comparison of solvent systems for COF synthesis. o-DCB (ortho-dichlorobenzene), n-BuOH (n-butanol), DMF (dimethylformamide). Crystallinity is a qualitative measure.
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using an azeotroping solvent), add this compound (1.0 eq).
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Dissolve the aldehyde in an appropriate solvent (e.g., ethanol or toluene).
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Add the primary amine (2.0 eq for a bifunctional aldehyde).
-
Add a catalytic amount of an acid catalyst (e.g., 3-4 drops of glacial acetic acid or 0.05 eq of p-TsOH).
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Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time, monitoring the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with a suitable solvent (e.g., cold ethanol), and dry it under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: General Procedure for Knoevenagel Condensation
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (2.0-2.2 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of a weak base (e.g., a few drops of piperidine).
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Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture.
-
The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration.
-
Wash the product with a cold solvent to remove any unreacted starting materials and the catalyst.
-
Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for optimizing this compound condensations.
References
- 1. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of 2,2â-Bipyridyl-5,5â-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [file.scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. peerj.com [peerj.com]
- 8. researchgate.net [researchgate.net]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. researchgate.net [researchgate.net]
- 11. wjpsonline.com [wjpsonline.com]
- 12. Dynamic imine chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Imine formation-Typical procedures - operachem [operachem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. zeus.plmsc.psu.edu [zeus.plmsc.psu.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
stability issues of [2,2'-Bipyridine]-5,5'-dicarbaldehyde under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of [2,2'-Bipyridine]-5,5'-dicarbaldehyde under acidic and basic conditions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a solid that should be handled with care, as it is classified as an irritant and can be harmful if swallowed.[1] For optimal stability, it is recommended to store the compound at 4°C, protected from light, and under a nitrogen atmosphere.[2] This suggests a susceptibility to degradation under ambient conditions, particularly in the presence of light, oxygen, or moisture.
Q2: How does this compound behave under acidic conditions?
Under acidic conditions, the basic nitrogen atoms of the bipyridine core are likely to be protonated. This protonation increases the electron-withdrawing nature of the bipyridine ring system, which can activate the aldehyde groups towards nucleophilic attack. While stable in the absence of strong nucleophiles, prolonged exposure to acidic conditions, especially at elevated temperatures, may lead to side reactions such as acetal (B89532) formation if alcohols are present as solvents or impurities. Self-condensation or polymerization, while less common for aromatic aldehydes, cannot be entirely ruled out under harsh acidic conditions.
Q3: What are the primary stability concerns for this compound under basic conditions?
The primary stability concern for this compound under basic conditions is its susceptibility to an intramolecular Cannizzaro reaction . Since the aldehyde groups lack α-hydrogens, they can undergo a disproportionation reaction in the presence of a strong base.[3][4][5] This reaction involves the oxidation of one aldehyde group to a carboxylic acid (or carboxylate anion) and the reduction of the other aldehyde group to a primary alcohol, all within the same molecule.[3][6]
Q4: What are the products of the intramolecular Cannizzaro reaction of this compound?
The intramolecular Cannizzaro reaction would convert this compound into 5'-hydroxymethyl-[2,2'-bipyridine]-5-carboxylic acid. Under basic conditions, the carboxylic acid would exist as its corresponding carboxylate salt.
Troubleshooting Guide
The following guide addresses specific issues that may arise during experiments involving this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield in a reaction under basic conditions (e.g., Schiff base condensation) | The dialdehyde (B1249045) is degrading via an intramolecular Cannizzaro reaction. This is more likely with strong bases and prolonged reaction times. | - Use a milder base or a catalytic amount of a weaker base if possible.- Keep the reaction temperature as low as feasible.- Minimize the reaction time.- Perform the reaction under inert atmosphere to prevent air oxidation of the aldehydes. |
| Appearance of unexpected polar byproducts in TLC/LC-MS analysis of a reaction mixture (basic conditions) | Formation of 5'-hydroxymethyl-[2,2'-bipyridine]-5-carboxylic acid (or its salt) due to the Cannizzaro reaction. | - Co-spot the reaction mixture with a standard of the starting material on TLC.- Use LC-MS to identify the mass of the byproduct, which should correspond to the Cannizzaro product (M+H)+ = 231.07. |
| Incomplete reaction or formation of side products under acidic conditions | Protonation of the bipyridine nitrogen atoms may alter the reactivity of the aldehyde groups or catalyze side reactions. | - If the reaction is sluggish, consider using a non-protic acid catalyst.- Ensure the reaction is anhydrous if using acid catalysis to prevent the formation of hydrates or other water-related byproducts.- For reactions like Schiff base formation, sometimes the reaction is autocatalytic and does not require a strong acid.[7] |
| Discoloration of the compound or reaction mixture | The compound is known to be a yellow solid.[1] Significant color changes (e.g., to brown or black) could indicate decomposition or polymerization, possibly initiated by light, heat, or impurities. | - Store the compound properly (4°C, dark, inert atmosphere).- Use purified solvents and reagents.- Run reactions under an inert atmosphere. |
Experimental Protocols
General Protocol for Schiff Base Condensation:
A common application for this compound is in the synthesis of Schiff bases and macrocycles.[8]
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or chloroform) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the primary amine (2 equivalents for a simple Schiff base, or a diamine in appropriate stoichiometry for macrocyclization) to the solution.
-
The reaction can often proceed at room temperature, but gentle heating may be required. In some cases, a catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction, although this should be done with caution to avoid side reactions.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification (e.g., recrystallization or column chromatography).
Visualizations
Caption: Potential degradation pathways under acidic and basic conditions.
Caption: Troubleshooting workflow for stability issues.
References
- 1. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Intramolecular catalysis. Part 4. The intramolecular Cannizzaro reaction of biphenyl-2,2′-dicarbaldehyde, [α,α′-2H2]biphenyl-2,2′-dicarbaldehyde and 4,4′-or 5,5′- or 6,6′-disubstituted biphenyl-2,2′-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Characterization of [2,2'-Bipyridine]-5,5'-dicarbaldehyde and its Derivatives
Welcome to the technical support center for the characterization of [2,2'-Bipyridine]-5,5'-dicarbaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental challenges and to offer detailed analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts in ¹H and ¹³C NMR for a this compound derivative?
A1: While the exact chemical shifts for this compound may vary slightly depending on the solvent and concentration, the aldehyde protons are expected to appear far downfield, typically in the range of 9-10 ppm in the ¹H NMR spectrum. The aromatic protons will be in the aromatic region (7-9 ppm). For comparison, the related compound 2,2'-bipyridine-5,5'-dicarbonitrile (B182107) shows aromatic protons between 8.14 and 8.97 ppm in CDCl₃.[1] In ¹³C NMR, the aldehyde carbons will have a characteristic shift around 190-220 ppm.[2]
Q2: My NMR spectrum shows broad peaks. What could be the cause?
A2: Broad peaks in an NMR spectrum can arise from several factors. If your compound is suspected of having rotational isomers (rotamers), this can lead to broadened signals.[3] Trying to acquire the spectrum at a higher temperature might help to increase the rate of bond rotation and sharpen the peaks. Other potential causes include the presence of paramagnetic impurities, or if the sample concentration is too high, leading to bimolecular interactions.
Q3: I am observing unexpected peaks in my mass spectrum. What are the possible sources?
A3: Unexpected peaks in a mass spectrum can be due to a variety of reasons. Common sources include contaminants from solvents, glassware, or sample handling, such as plasticizers or slip agents.[4][5] In-source fragmentation of your analyte can also lead to unexpected fragment ions.[4] It is also possible to observe adducts with solvents or metal ions. Careful sample preparation and running a blank are recommended to identify the source of contamination.
Q4: What is a common fragmentation pattern for bipyridine derivatives in mass spectrometry?
A4: Bipyridine compounds are generally stable, and a prominent molecular ion peak (M+) is often observed.[6] Fragmentation may occur through the loss of substituents on the bipyridine core. For this compound, one might expect to see fragmentation corresponding to the loss of one or both of the aldehyde groups (CHO, 29 Da).
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility | The compound is not soluble in the chosen deuterated solvent. | Try a different solvent such as acetone-d₆, benzene-d₆, or DMSO-d₆. Be aware that it may be difficult to recover your sample from DMSO-d₆.[3] |
| Overlapping Peaks in Aromatic Region | The chemical shifts of the aromatic protons are very similar. | Using a different NMR solvent can sometimes alter the chemical shifts enough to resolve the peaks. Benzene-d₆ often induces different chemical shifts compared to chloroform-d₆.[3] |
| Residual Solvent Peaks Obscuring Signals | Peaks from common lab solvents like ethyl acetate (B1210297) or acetone (B3395972) are present. | To remove residual ethyl acetate, you can dissolve the sample in dichloromethane (B109758) and re-evaporate; repeat this process a few times.[3] For acetone, ensure NMR tubes are thoroughly dried, as it can take several hours to completely remove residual acetone from glassware.[3] |
| Presence of Water Peak | The NMR solvent has absorbed moisture. | Add a small amount of a drying agent like anhydrous potassium carbonate or sodium sulfate (B86663) to your bottle of deuterated solvent. To confirm an exchangeable proton (like an O-H or N-H), add a drop of D₂O to your NMR tube and re-acquire the spectrum; the peak should disappear.[3] |
Mass Spectrometry
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | Sample concentration is too low or too high (ion suppression). Inefficient ionization. | Optimize the sample concentration. Experiment with different ionization techniques (e.g., ESI, APCI, MALDI) to find the most efficient method for your analyte.[7] |
| Poor Mass Accuracy | The instrument is not properly calibrated. | Perform a mass calibration using an appropriate standard before running your sample. Ensure the mass spectrometer is well-maintained.[7] |
| Peak Broadening or Splitting | Contamination in the sample or on the chromatographic column. Unfavorable ionization conditions. | Ensure proper sample cleanup and column maintenance. Adjust ion source parameters and gas flows to optimize peak shape.[7] |
| No Molecular Ion Peak | Excessive fragmentation in the ion source. | Use a "softer" ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), which imparts less energy to the molecule and is more likely to preserve the molecular ion.[8] |
Quantitative Data
The following tables provide reference data for derivatives of this compound. This information can be useful for comparison during characterization.
Table 1: ¹H and ¹³C NMR Chemical Shifts for 2,2'-bipyridine-5,5'-dicarbonitrile in CDCl₃ [1]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H4,4' | 8.14 (dd, J = 8.3, 2.0 Hz) | 140.5 |
| H3,3' | 8.64 (dd, J = 8.3, 0.8 Hz) | 121.7 |
| H6,6' | 8.97 (dd, J = 2.0, 0.8 Hz) | 152.1 |
| C5,5' | - | 110.7 |
| C≡N | - | 116.5 |
| C2,2' | - | 157.0 |
Table 2: Crystal Data for 2,2'-Bipyridine-5,5'-dicarboxylic acid [9][10]
| Parameter | Value |
| Molecular Formula | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.20 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.7384 (5) |
| b (Å) | 6.3934 (8) |
| c (Å) | 10.7786 (13) |
| α (°) | 98.774 (2) |
| β (°) | 92.567 (1) |
| γ (°) | 90.000 (1) |
| Volume (ų) | 254.34 (6) |
| Z | 1 |
| Temperature (K) | 298 |
Experimental Protocols
General NMR Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.
-
Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures. For ¹³C NMR, a proton-decoupled experiment is typically performed.
General Mass Spectrometry Protocol (Direct Infusion ESI-MS)
-
Solution Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent suitable for electrospray ionization, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. Both positive and negative ion modes may be explored to determine the best ionization conditions for the compound.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. NMR Challenge [nmr-challenge.uochb.cas.cz]
- 3. Troubleshooting [chem.rochester.edu]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. Interferences and contaminants encountered in modern mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. whitman.edu [whitman.edu]
- 7. gmi-inc.com [gmi-inc.com]
- 8. uni-saarland.de [uni-saarland.de]
- 9. 2,2′-Bipyridine-5,5′-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: [2,2'-Bipyridine]-5,5'-dicarbaldehyde Based Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [2,2'-Bipyridine]-5,5'-dicarbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common applications of this compound?
A1: this compound is a versatile organic building block primarily used in coordination chemistry and materials science.[1] Its bipyridine core acts as a chelating agent for various metal ions, while the aldehyde functional groups allow for further reactions.[1] Common applications include the synthesis of Schiff base ligands, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs).[1] These materials have potential uses in catalysis, gas storage, and sensing.[1]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from direct sunlight and heat sources.[1] For long-term storage, refrigeration at 4°C under an inert atmosphere (e.g., nitrogen) is advisable to prevent degradation.[2]
Q3: What are the main safety concerns when handling this compound?
A3: this compound is classified as an irritant and may be harmful if swallowed.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Q4: In which solvents is this compound soluble?
A4: this compound exhibits limited solubility in many common organic solvents. It is sparingly soluble in hot dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). For reactions, it is often used as a suspension in solvents like methanol (B129727) or ethanol (B145695), where it reacts as it slowly dissolves.
Troubleshooting Guides
Schiff Base Condensation Reactions
Schiff base reactions involve the condensation of the aldehyde groups of this compound with primary amines to form imines.
Q: My Schiff base reaction has a low yield. What are the possible causes and solutions?
A: Low yields in Schiff base reactions with this compound can stem from several factors. Here's a breakdown of potential issues and how to address them:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Water Inhibition: Schiff base formation is a reversible reaction where water is a byproduct. The presence of water can shift the equilibrium back to the reactants.
-
Solution: Use anhydrous solvents and reagents. Employ a Dean-Stark apparatus to remove water azeotropically during the reaction, or add a dehydrating agent like molecular sieves (3Å or 4Å).
-
-
Sub-optimal pH: The reaction is often catalyzed by a small amount of acid.[3] However, too much acid can protonate the amine, rendering it non-nucleophilic.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid or a few drops of sulfuric acid.[3] The optimal amount may need to be determined empirically.
-
-
Poor Solubility: The starting dialdehyde (B1249045) has low solubility in many common solvents.
-
Solution: Use solvents in which the dialdehyde has some solubility, such as DMF or DMSO, or conduct the reaction at elevated temperatures in solvents like ethanol or methanol where the reaction can proceed from the dissolved portion of the starting material.
-
Q: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?
A: The most common side product is the mono-substituted intermediate , where only one of the two aldehyde groups has reacted with the amine. Other possibilities include starting materials if the reaction is incomplete, or polymeric materials if the product is not readily soluble and precipitates out, driving the reaction towards higher molecular weight species.
Q: How can I effectively purify my Schiff base product?
A: The purification method depends on the properties of your product.
-
Precipitation and Washing: Many Schiff base products derived from this compound are solids with low solubility. If the product precipitates from the reaction mixture, it can often be purified by simple filtration followed by washing with the reaction solvent (e.g., methanol or ethanol) to remove unreacted starting materials and soluble impurities.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification. This may involve dissolving the crude product in a hot solvent (like DMF or a mixed solvent system) and allowing it to cool slowly.
-
Column Chromatography: For more soluble products or to separate closely related impurities, column chromatography can be employed. A silica (B1680970) gel stationary phase is common, with an eluent system typically consisting of a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the eluent can be gradually increased to elute the desired product.
Knoevenagel Condensation Reactions
The Knoevenagel condensation involves the reaction of the aldehyde groups with active methylene (B1212753) compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst.
Q: My Knoevenagel condensation is not proceeding or is giving a low yield. What should I check?
A: Similar to Schiff base reactions, several factors can influence the outcome of a Knoevenagel condensation:
-
Catalyst Choice and Amount: The choice and amount of base catalyst are crucial.
-
Solution: Common catalysts include weak bases like piperidine, triethylamine, or ammonium (B1175870) acetate. The amount of catalyst may need to be optimized; typically, a catalytic amount is sufficient.
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: While many Knoevenagel condensations proceed at room temperature, heating may be necessary for less reactive substrates. Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Water Removal: The reaction produces water, which can sometimes inhibit the reaction or lead to side reactions.
-
Solution: While not always necessary, performing the reaction under conditions that remove water (e.g., with a Dean-Stark trap) can improve yields in some cases.
-
-
Reactivity of the Methylene Compound: The acidity of the active methylene compound affects its reactivity.
-
Solution: Malononitrile is generally more reactive than ethyl cyanoacetate, which is more reactive than diethyl malonate. If you are having trouble with a less reactive methylene compound, you may need to use a stronger base or more forcing conditions.
-
Q: I am having difficulty purifying my Knoevenagel condensation product. What are some recommended methods?
A: Knoevenagel products are often crystalline solids.
-
Precipitation and Washing: The product may precipitate from the reaction mixture. It can be collected by filtration and washed with a suitable solvent (e.g., cold ethanol) to remove impurities.
-
Recrystallization: This is a highly effective method for purifying solid Knoevenagel products. A suitable solvent or solvent mixture should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Trituration: If the product is a solid but contains soluble impurities, it can be stirred as a slurry in a solvent that dissolves the impurities but not the product. The purified solid can then be collected by filtration.
Data Presentation
Table 1: Representative Yields for Schiff Base Reactions with this compound
| Amine Reactant | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| S-methyldithiocarbazate | Methanol | H₂SO₄ (cat.) | 1 | 75 | |
| Thiosemicarbazide | Methanol | H₂SO₄ (cat.) | 1 | 75 | |
| S-benzyldithiocarbazate | Methanol | H₂SO₄ (cat.) | 1 | 85 | [4] |
| Thiocarbazide | Methanol | H₂SO₄ (cat.) | 1 | - | |
| 4,4-Dimethyl-3-thiosemicarbazide | Methanol | H₂SO₄ (cat.) | 1 | 60 | [4] |
| trans-1,2-Diaminocyclohexane | - | - | - | Excellent |
Table 2: Typical Conditions for Knoevenagel Condensation of Aromatic Aldehydes
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | >90 |
| Malononitrile | DBU | Water | Room Temp | >95 |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 80-95 |
| Ethyl Cyanoacetate | DABCO | Water/Ionic Liquid | Room Temp | 83-99 |
Note: The yields in Table 2 are representative for aromatic aldehydes and may vary for this compound.
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
-
To a solution or suspension of this compound (1.0 mmol) in an appropriate solvent (e.g., 20 mL of methanol or ethanol), add the primary amine (2.1 mmol for a monoamine, or 1.05 mmol for a diamine).
-
Add a catalytic amount of a suitable acid (e.g., 2-3 drops of glacial acetic acid or concentrated sulfuric acid).[3]
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from 1 to several hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the collected solid with the reaction solvent to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Protocol 2: Representative Procedure for Knoevenagel Condensation
-
In a round-bottom flask, combine this compound (1.0 mmol), the active methylene compound (2.2 mmol), and a suitable solvent (e.g., 20 mL of ethanol).
-
Add a catalytic amount of a base (e.g., 0.1 mmol of piperidine).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, collect it by vacuum filtration and wash with cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting flowchart for low yield in Schiff base reactions.
Caption: General experimental workflow for Schiff base synthesis.
References
- 1. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 2. Synthesis and Characterization of 2,2â-Bipyridyl-5,5â-Dialdehyde Schiff Bases from O,S,N and F-Containing Amines [file.scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Validation of [2,2'-Bipyridine]-5,5'-dicarbaldehyde: HPLC vs. NMR
In the realm of chemical synthesis and materials science, the purity of reagents is paramount. For researchers, scientists, and drug development professionals, the integrity of starting materials like [2,2'-Bipyridine]-5,5'-dicarbaldehyde directly influences the outcome of their work, from the formation of metal-organic frameworks (MOFs) to the synthesis of novel pharmaceutical compounds. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of this compound purity.
The Critical Role of Purity
This compound is a versatile building block in coordination chemistry and the synthesis of functional polymers and covalent organic frameworks (COFs).[1] Impurities, which can include unreacted starting materials, byproducts from the synthesis, or degradation products, can have significant consequences. For instance, in the synthesis of the related 5,5'-dicarboxy-2,2'-bipyridine, impurities such as the starting material 5,5'-dimethyl-2,2'-bipyridine or side-products from oxidation can introduce defects in final structures.[2] Therefore, robust and accurate analytical methods for purity determination are essential for quality control.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity. For non-volatile organic compounds like this compound, reversed-phase HPLC (RP-HPLC) is a particularly suitable method.
Experimental Protocol: Reversed-Phase HPLC
This proposed protocol is based on established methods for pyridine (B92270) and bipyridine derivatives.[3][4][5]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Trifluoroacetic acid (TFA) (for mobile phase modification)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing a small amount of an acid modifier (e.g., 0.1% formic acid or TFA) to ensure good peak shape. A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute less polar components.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the analyte.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Quantitative Analysis
NMR spectroscopy is an unparalleled technique for elucidating molecular structure and can be a powerful tool for quantitative analysis (qNMR). Unlike HPLC, qNMR can provide a direct measure of purity without the need for a specific reference standard of the analyte. Several suppliers of this compound specify purity using qNMR, often reporting values greater than 98.0%.[6][7]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
This protocol outlines a general procedure for qNMR analysis.[8][9]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a known amount of the internal standard into an NMR tube. Dissolve the mixture in a precise volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure complete relaxation and accurate signal integration.
-
Ensure a good signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal from the internal standard.
-
Calculate the purity of the this compound based on the integral values, the number of protons for each signal, and the known purity and mass of the internal standard.
-
Workflow for Purity Validation
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.
Caption: Experimental workflow for the purity validation of this compound.
Comparison of HPLC and NMR for Purity Analysis
Both HPLC and NMR are powerful techniques, but they offer different advantages and disadvantages for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. |
| Primary Use | Separation and quantification of components in a mixture. | Structural elucidation and quantitative analysis (qNMR). |
| Resolution | Excellent for separating closely related impurities. | Can be limited by signal overlap in complex mixtures.[10] |
| Sensitivity | High, capable of detecting trace impurities. | Generally lower sensitivity than HPLC. |
| Quantification | Typically relative quantification (area %), requires a reference standard for absolute quantification. | Can provide absolute quantification without a specific analyte reference standard (qNMR).[8] |
| Information Provided | Retention time and peak area. | Detailed structural information and molar ratios. |
| Sample Throughput | Relatively high. | Can be lower, especially for qNMR due to long relaxation delays. |
| Sample Recovery | Destructive. | Non-destructive, the sample can be recovered. |
| Potential Issues | Co-elution of impurities, detector response variability. | Signal overlap, requires careful parameter optimization for accurate quantification.[10] |
Conclusion and Recommendations
For a comprehensive and robust validation of this compound purity, a dual-pronged approach utilizing both HPLC and NMR spectroscopy is highly recommended.
-
HPLC is invaluable for routine quality control, offering high throughput and excellent sensitivity for detecting and quantifying trace impurities. It provides a detailed "fingerprint" of the sample's composition.
-
qNMR serves as a powerful complementary technique, providing an absolute measure of the main component's purity and confirming its chemical identity. It is particularly useful for certifying reference materials and for samples where specific impurity standards are not available.
By leveraging the strengths of both techniques, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the purity of their this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. 2,2'-Bipyridyl-5,5'-dialdehyde: properties, synthesis and safety_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 4,4’-Bipyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. helixchrom.com [helixchrom.com]
- 5. scispace.com [scispace.com]
- 6. This compound | 135822-72-9 | TCI AMERICA [tcichemicals.com]
- 7. This compound | 135822-72-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. frontiersin.org [frontiersin.org]
- 10. o-liv.com [o-liv.com]
comparative study of catalysts derived from different bipyridine dicarbaldehydes
For researchers, scientists, and professionals in drug development, the rational design of catalysts is paramount for optimizing chemical transformations. Bipyridine-based ligands are a cornerstone in catalysis, offering a tunable platform for a myriad of reactions. This guide provides a comparative analysis of catalysts derived from three positional isomers of bipyridine dicarbaldehyde: 2,2'-bipyridine-4,4'-dicarbaldehyde, 2,2'-bipyridine-5,5'-dicarbaldehyde, and 2,2'-bipyridine-6,6'-dicarbaldehyde. While a direct head-to-head catalytic comparison of Schiff base complexes derived from these specific dicarbaldehydes is not extensively documented in a single study, this guide consolidates available data, presents detailed synthetic protocols, and draws parallels from closely related dicarboxy-bipyridine ligands to offer valuable insights into their potential catalytic performance.
The positional isomerism of the aldehyde groups on the 2,2'-bipyridine (B1663995) framework significantly influences the coordination geometry, electronic properties, and ultimately, the catalytic activity of the resulting metal complexes. The spatial arrangement of the coordinating moieties dictates the accessibility of the metal center and the stereochemistry of the reaction pocket.
Comparative Performance of Bipyridine-Based Catalysts
Due to the limited availability of direct comparative studies on catalysts derived from bipyridine dicarbaldehydes, we present data from their corresponding dicarboxylic acid analogues. These serve as excellent proxies as the underlying electronic and steric effects of the substituent positions on the bipyridine ring are comparable. The following table summarizes the performance of metal complexes with different dicarboxy-2,2'-bipyridine isomers in various catalytic reactions.[1]
| Ligand Isomer | Metal Center | Reaction Type | Substrate | Product | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |
| 4,4'-Dicarboxy-2,2'-bipyridine | Iridium Complex | Water Oxidation | Water | Oxygen | - | >1250 | >0.1 |
| 5,5'-Dicarboxy-2,2'-bipyridine | Ruthenium Complex | Epoxidation | Cyclooctene | Cyclooctene oxide | 95 | >1000 | - |
| 6,6'-Dicarboxy-2,2'-bipyridine | Iron Complex | Alkane Oxidation | Cyclohexane | Cyclohexanol/one | 28 | 230 | - |
Note: The performance metrics are highly dependent on the specific reaction conditions, metal center, and co-ligands. This table serves as a comparative snapshot under the reported experimental settings.[1]
Experimental Protocols
Detailed methodologies are crucial for the synthesis of the bipyridine dicarbaldehyde ligands and their subsequent transformation into catalysts.
Synthesis of Bipyridine Dicarbaldehyde Isomers
The synthesis of the dicarbaldehyde isomers typically starts from the corresponding dimethyl-bipyridine precursors.
References
A Comparative Guide to the Performance of [2,2'-Bipyridine]-5,5'-dicarbaldehyde-Based Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Covalent Organic Frameworks (COFs) synthesized from [2,2'-Bipyridine]-5,5'-dicarbaldehyde. The performance of these bipyridine-based COFs is evaluated against other material classes in key applications, including electrocatalytic oxygen evolution, photocatalytic carbon dioxide reduction, and heavy metal adsorption. The information presented is based on available experimental data from scientific literature.
Electrocatalytic Oxygen Evolution Reaction (OER)
The bipyridine moiety within the COF structure serves as an excellent scaffold for coordinating with metal ions, creating highly active and stable single-atom or bimetallic catalysts for the oxygen evolution reaction (OER), a critical process in water splitting.
Performance Comparison
Bipyridine-based COFs, particularly when functionalized with bimetallic centers, exhibit promising performance for OER, often surpassing their monometallic counterparts. These materials are emerging as viable alternatives to noble metal catalysts like Iridium Oxide (IrO₂), although direct, side-by-side comparisons in the literature under identical conditions are limited.
| Catalyst | Overpotential (mV at 10 mA cm⁻²) | Turnover Frequency (TOF) (s⁻¹) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |
| Co₀.₇₅Fe₀.₂₅@COF-TB | 331 | 0.119 at 330 mV | Not Reported | 1.0 M KOH | [1][2] |
| Co@COF-TB | >331 | Not Reported | Not Reported | 1.0 M KOH | [1][2] |
| IrO₂ | ~300-400 (typical range) | Varies | ~40-60 | Varies | General Literature |
Note: COF-TB is a COF synthesized with a bipyridine-containing linker.
The data indicates that the bimetallic Co₀.₇₅Fe₀.₂₅@COF-TB demonstrates a competitive overpotential for OER.[1][2] The synergistic effect between cobalt and iron within the COF matrix is believed to enhance the catalytic activity compared to the single-metal Co@COF-TB.[1] While a direct comparison with IrO₂ under the same experimental setup is not available in the cited literature, the performance of the bimetallic COF falls within the typical range observed for noble metal oxides.
Experimental Protocols
Synthesis of Bimetallic Bipyridine COF Electrocatalyst (e.g., Co₀.₇₅Fe₀.₂₅@COF-TB):
-
Synthesis of the Base COF (COF-TB): A bipyridine-containing COF is synthesized via a solvothermal condensation reaction between this compound and an appropriate amine linker in a sealed vessel at approximately 120°C for 3 days.[3] The resulting powder is collected, washed with suitable solvents, and dried under vacuum.[3]
-
Metalation: The prepared COF-TB is then dispersed in a solution containing stoichiometric amounts of Co²⁺ and Fe³⁺ salts (e.g., CoCl₂ and FeCl₃). The mixture is stirred for a set period to allow for the coordination of the metal ions with the bipyridine units within the COF framework.
-
Activation: The resulting bimetallic COF composite is collected by filtration, washed thoroughly to remove uncoordinated metal ions, and dried under vacuum.
Electrochemical OER Measurements:
-
Working Electrode Preparation: A catalyst ink is prepared by dispersing the COF powder in a mixture of deionized water, ethanol, and Nafion solution, followed by sonication to form a homogeneous suspension. A specific volume of this ink is then drop-casted onto a glassy carbon electrode and dried.
-
Electrochemical Cell: A standard three-electrode setup is used, with the prepared catalyst as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Hg/HgO).
-
Measurement: Linear sweep voltammetry (LSV) is performed in an alkaline electrolyte (e.g., 1.0 M KOH) at a slow scan rate (e.g., 5 mV/s) to evaluate the OER activity. The overpotential required to reach a current density of 10 mA cm⁻² is a key performance metric. Stability is assessed through chronoamperometry or cyclic voltammetry for an extended period.
Logical Workflow for OER Catalyst Development
Caption: Workflow for the synthesis and evaluation of bimetallic bipyridine COF electrocatalysts for OER.
Photocatalytic CO₂ Reduction
The tunable electronic properties and high surface area of bipyridine-based COFs make them promising platforms for photocatalytic CO₂ reduction. The bipyridine units can act as binding sites for catalytic metal complexes, such as those based on Rhenium or Manganese, to create heterogeneous photocatalysts.
Performance Comparison
| Photocatalyst | Product | Production Rate (μmol g⁻¹ h⁻¹) | Selectivity (%) | Conditions | Reference |
| Re-Bpy-sp²c-COF | CO | 1040 | 81 | Visible light (>420 nm), TEOA sacrificial agent | [4] |
| Homogeneous Re complex | CO | Lower than COF, deactivates faster | Not specified | Visible light (>420 nm), TEOA sacrificial agent | [4] |
| MOF-253-Ru(dcbpy)₂ | Formic Acid, CO | Not specified in rate | High | Visible light, THIQ as sacrificial agent | [5] |
Note: Re-Bpy-sp²c-COF is a Rhenium-functionalized bipyridine COF. TEOA is triethanolamine. THIQ is 1,2,3,4-tetrahydroisoquinoline.
The Re-functionalized bipyridine COF demonstrates a high rate of CO production and better stability compared to its homogeneous analogue.[4] The crystalline structure of the COF is suggested to be beneficial for its photocatalytic activity.[4] While a direct comparison with MOFs is challenging due to different experimental conditions (e.g., sacrificial agents), the performance of the bipyridine COF is significant.
Experimental Protocols
Synthesis of a Re-functionalized Bipyridine COF:
-
COF Synthesis: A bipyridine-containing COF is synthesized from this compound and a suitable linker via a solvothermal method.
-
Post-Synthetic Modification: The synthesized COF is then suspended in a solution containing a Rhenium complex (e.g., Re(CO)₅Cl) and heated to facilitate the coordination of the Rhenium center to the bipyridine sites within the COF.
-
Purification: The resulting Re-functionalized COF is filtered, washed extensively, and dried under vacuum.
Photocatalytic CO₂ Reduction Experiment:
-
Reactor Setup: A known amount of the COF photocatalyst is dispersed in a solvent mixture (e.g., acetonitrile (B52724) and triethanolamine) in a gas-tight quartz reactor.
-
CO₂ Saturation: The suspension is purged with high-purity CO₂ for a period to ensure saturation.
-
Photocatalysis: The reactor is irradiated with a light source (e.g., a 300W Xenon lamp with a cutoff filter for visible light) while being stirred continuously.
-
Product Analysis: Gas samples are periodically taken from the headspace of the reactor and analyzed by gas chromatography (GC) to quantify the amount of CO and other gaseous products. Liquid products can be analyzed by techniques like NMR or HPLC.
Signaling Pathway for Photocatalytic CO₂ Reduction
Caption: Simplified pathway for photocatalytic CO₂ reduction using a Re-functionalized bipyridine COF.
Heavy Metal Adsorption
The nitrogen atoms in the bipyridine units of these COFs can act as effective chelating sites for heavy metal ions, making them potential adsorbents for water remediation.
Performance Comparison
While the application of this compound-based COFs for heavy metal adsorption is less explored in the literature compared to catalysis, other functionalized COFs have demonstrated high adsorption capacities for various heavy metals. A direct comparison with conventional adsorbents like activated carbon for this specific bipyridine COF is not yet available. However, a general comparison with other COFs and activated carbon is provided below.
| Adsorbent | Heavy Metal | Adsorption Capacity (mg g⁻¹) | pH | Reference |
| Thioether-functionalized COF | Hg²⁺ | 1253 | Wide range | [3] |
| Nitrogen-rich COF | Cd²⁺ | 396 | Not specified | [3] |
| Hydroxyl-bearing COF | Pb²⁺ | 154.3 | 4 | [3] |
| Activated Carbon | Pb²⁺ | ~25-150 (typical range) | ~5-6 | General Literature |
| Activated Carbon | Cd²⁺ | ~10-50 (typical range) | ~6-7 | General Literature |
The data for various functionalized COFs show exceptionally high adsorption capacities for heavy metals like Hg²⁺ and Cd²⁺, often exceeding those of activated carbon.[3] The high surface area and dense, accessible chelating sites of COFs contribute to their superior performance. The performance of a this compound-based COF would depend on its specific surface area and the accessibility of the bipyridine nitrogen sites.
Experimental Protocols
Batch Adsorption Experiment:
-
Preparation of Metal Ion Solution: Stock solutions of the target heavy metal ions (e.g., Pb(NO₃)₂, CdCl₂) are prepared in deionized water. Working solutions of desired concentrations are made by diluting the stock solution.
-
Adsorption Test: A known mass of the COF adsorbent is added to a fixed volume of the heavy metal ion solution with a specific initial concentration.
-
Equilibration: The mixture is agitated in a shaker at a constant temperature for a predetermined time to reach equilibrium. The pH of the solution is monitored and adjusted as needed.
-
Analysis: After equilibration, the solid adsorbent is separated from the solution by centrifugation or filtration. The concentration of the heavy metal ion remaining in the supernatant is determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
Calculation of Adsorption Capacity: The amount of metal ion adsorbed per unit mass of the COF (qₑ, in mg g⁻¹) is calculated using the following formula: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the metal ion (mg L⁻¹), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
Experimental Workflow for Heavy Metal Adsorption Studies
Caption: Workflow for a typical batch experiment to evaluate heavy metal adsorption by COFs.
Conclusion
Covalent Organic Frameworks derived from this compound represent a versatile class of materials with significant potential in catalysis and environmental remediation. In electrocatalytic OER, their performance, especially as bimetallic systems, is comparable to that of established noble metal catalysts. For photocatalytic CO₂ reduction, they offer a stable and efficient heterogeneous platform that can outperform homogeneous catalysts. While direct comparative data for heavy metal adsorption is still emerging for this specific COF, the broader class of functionalized COFs shows great promise, with adsorption capacities that can significantly exceed those of traditional materials like activated carbon. Further research focusing on direct, side-by-side comparisons under standardized conditions will be crucial for fully elucidating the advantages of these materials and paving the way for their practical application.
References
- 1. Covalent Organic Frameworks Composites Containing Bipyridine Metal Complex for Oxygen Evolution and Methane Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A stable covalent organic framework for photocatalytic carbon dioxide reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Illuminating the Molecular Architecture: A Comparative Guide to the Spectral Analysis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde
For researchers, scientists, and professionals in drug development, the precise structural confirmation of organic compounds is a critical cornerstone of discovery and innovation. This guide provides a comprehensive comparison of the spectral analysis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde, a versatile building block in supramolecular chemistry and materials science. We present a detailed examination of its spectroscopic signature and compare it with a key alternative, offering supporting experimental data and methodologies to ensure accurate identification and characterization.
This compound, with the molecular formula C₁₂H₈N₂O₂, is a structurally significant molecule featuring a bipyridyl core functionalized with aldehyde groups. This unique arrangement of electron-withdrawing and coordinating moieties makes it a valuable ligand for the synthesis of complex architectures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Accurate spectral analysis is paramount to confirm its synthesis and purity, ensuring the desired properties of the resulting materials.
Comparative Spectral Analysis
To provide a clear benchmark for the characterization of this compound, we compare its spectral data with that of a closely related analogue, [2,2'-Bipyridine]-5,5'-dicarboxylic acid. The change from an aldehyde to a carboxylic acid group induces noticeable shifts in the spectral data, providing a valuable reference for structural confirmation.
| Spectroscopic Technique | This compound | [2,2'-Bipyridine]-5,5'-dicarboxylic Acid | Key Differences & Interpretation |
| ¹H NMR (ppm) | Expected signals for aldehydic protons (~9-10 ppm) and aromatic protons. | Absence of aldehydic proton signal; presence of a carboxylic acid proton signal (>10 ppm, often broad). Aromatic protons will show different chemical shifts due to the different electronic nature of the substituent. | The presence or absence of the downfield aldehyde proton signal is a definitive marker for distinguishing between the two compounds. |
| ¹³C NMR (ppm) | Aldehydic carbon signal expected around 190 ppm. | Carboxylic acid carbon signal expected around 165-185 ppm. Aromatic carbon signals will also be shifted. | The distinct chemical shift of the carbonyl carbon provides clear evidence for the aldehyde or carboxylic acid functionality. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z = 212.20. | Molecular Ion (M⁺) peak at m/z = 244.20.[1] | The difference in molecular weight (32 units) corresponding to the substitution of two -CHO groups with two -COOH groups is a primary confirmation point. |
| Infrared (IR) Spectroscopy (cm⁻¹) | Strong C=O stretching vibration for the aldehyde group around 1700-1730 cm⁻¹. A notable peak has been observed at 1610 cm⁻¹ for the CHO group. | Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹) and a C=O stretch around 1680-1710 cm⁻¹. | The presence of the broad O-H band in the dicarboxylic acid and the precise position of the C=O stretch are key distinguishing features. |
| UV-Vis Spectroscopy (λ_max, nm) | Expected π → π* and n → π* transitions characteristic of the conjugated bipyridine and aldehyde system. | The carboxylic acid groups will influence the electronic transitions, leading to shifts in the absorption maxima. For example, λ_max values of 249 and 298 nm have been reported for the dicarboxylic acid. | The position and intensity of the absorption bands are sensitive to the electronic effects of the substituents, allowing for differentiation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectral data. Below are the standard experimental protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples are typically dissolved in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI). The sample is introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on an FTIR spectrometer. Solid samples are typically prepared as KBr pellets or analyzed using an attenuated total reflectance (ATR) accessory. The spectrum is recorded as percent transmittance or absorbance versus wavenumber (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are obtained using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol (B145695) or methanol, and placed in a quartz cuvette. The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.
Workflow for Spectral Analysis and Structure Confirmation
The following diagram illustrates the logical workflow for the comprehensive spectral analysis and structural confirmation of this compound.
Caption: Workflow of spectral analysis for structure confirmation.
This comprehensive guide provides researchers with the necessary information to confidently identify and characterize this compound. By understanding its unique spectral fingerprint and comparing it with relevant alternatives, scientists can ensure the quality of their materials and the reliability of their research outcomes.
References
Stability of Metal Complexes with [2,2'-Bipyridine]-5,5'-dicarbaldehyde: A Comparative Guide
For researchers and drug development professionals, the stability of metal complexes is a critical parameter influencing their efficacy, transport, and toxicity. This guide provides a comparative assessment of the stability of metal complexes formed with [2,2'-Bipyridine]-5,5'-dicarbaldehyde and its alternatives. Due to a lack of available quantitative stability data for this compound, this guide focuses on comparing the well-characterized parent ligand, 2,2'-bipyridine (B1663995), and a prominent alternative, 1,10-phenanthroline. The influence of substituents on the bipyridine core, such as the aldehyde groups in the target ligand, will be discussed in the context of general stability trends.
Comparative Stability of Metal Complexes
The stability of a metal complex is quantified by its stability constant (log K) or overall stability constant (log β). A higher value indicates a more stable complex. The following table summarizes the stepwise and overall stability constants for complexes of various metal ions with 2,2'-bipyridine and 1,10-phenanthroline.
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | log β₃ |
| Fe(II) | 2,2'-Bipyridine | 4.2 | 3.7 | 9.2 | 17.1 |
| Fe(III) | 2,2'-Bipyridine | 5.2 | 10.3 (β₂) | 15.0 (β₃) | 15.0 |
| Cu(II) | 2,2'-Bipyridine | 8.1 | 5.5 | 3.4 | 17.0 |
| Ni(II) | 2,2'-Bipyridine | 7.0 | 6.8 | 6.5 | 20.3 |
| Co(II) | 2,2'-Bipyridine | 5.9 | 5.7 | 5.2 | 16.8 |
| Zn(II) | 2,2'-Bipyridine | 5.0 | 4.7 | 4.5 | 14.2 |
| Fe(II) | 1,10-Phenanthroline | 5.9 | 5.3 | 9.8 | 21.0 |
| Cu(II) | 1,10-Phenanthroline | 9.0 | 6.7 | 5.3 | 21.0 |
| Ni(II) | 1,10-Phenanthroline | 8.6 | 8.1 | 7.6 | 24.3 |
| Co(II) | 1,10-Phenanthroline | 7.0 | 6.7 | 6.2 | 19.9 |
| Zn(II) | 1,10-Phenanthroline | 6.4 | 5.7 | 5.0 | 17.1 |
Note: The stability constants are generally determined in aqueous or mixed-solvent systems at a specific temperature and ionic strength. These values can vary with experimental conditions. For Fe(III) with 2,2'-bipyridine, some sources report cumulative constants directly.
Influence of Ligand Substitution
The aldehyde groups at the 5,5'-positions of the this compound are electron-withdrawing. Generally, electron-withdrawing substituents on the bipyridine ring decrease the basicity of the nitrogen atoms. This reduced basicity can lead to a decrease in the stability of the corresponding metal complexes compared to the unsubstituted 2,2'-bipyridine. However, the aldehyde groups also offer sites for further functionalization, which can lead to the formation of more complex and potentially more stable structures, such as Schiff bases or coordination polymers.
Experimental Protocols for Stability Assessment
The determination of stability constants is crucial for understanding the behavior of metal complexes in solution. Two common methods are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (e.g., a strong base) is added. The stability constants are calculated from the resulting titration curve.
Methodology:
-
Solution Preparation: Prepare solutions of the metal salt, the ligand, a standard acid (e.g., HCl), and a standard base (e.g., NaOH) of known concentrations. An inert electrolyte (e.g., KNO₃) is added to maintain a constant ionic strength.
-
Titration: Calibrate a pH electrode and immerse it in the solution containing the metal ion, ligand, and acid. Titrate this solution with the standard base, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of base added. The shape of the titration curve provides information about the protonation of the ligand and the formation of the metal complex.
-
Calculation of Stability Constants: Use software programs like BEST or by manual calculation using the Bjerrum method to determine the stepwise and overall stability constants from the titration data.
UV-Vis Spectrophotometry
This method relies on the principle that the formation of a metal complex often results in a change in the UV-Visible absorption spectrum. By measuring the absorbance at different metal-to-ligand ratios, the stoichiometry and stability constants of the complex can be determined.
Methodology:
-
Solution Preparation: Prepare a series of solutions with a constant concentration of either the metal ion or the ligand, and varying concentrations of the other component (Job's method of continuous variation or the mole-ratio method). Maintain a constant pH and ionic strength.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.
-
Stoichiometry Determination: For Job's method, plot the absorbance at λ_max against the mole fraction of the ligand. The maximum of this plot indicates the stoichiometry of the complex. For the mole-ratio method, plot absorbance versus the molar ratio of ligand to metal; the point of inflection indicates the stoichiometry.
-
Calculation of Stability Constants: The stability constants can be calculated from the absorbance data using various graphical or computational methods.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for assessing metal complex stability and a relevant signaling pathway influenced by such complexes in a biological context.
Caption: General experimental workflow for determining the stability of metal complexes.
Caption: ROS-mediated mitochondrial apoptosis pathway induced by Ru(II) polypyridyl complexes.
literature review of [2,2'-Bipyridine]-5,5'-dicarbaldehyde applications
A Comprehensive Comparison of [2,2'-Bipyridine]-5,5'-dicarbaldehyde Applications
The versatile bifunctional molecule, this compound, serves as a crucial building block in various scientific domains, from materials science to medicinal chemistry. Its rigid bipyridine core offers excellent coordination properties with metal ions, while the two aldehyde functionalities provide reactive sites for the construction of larger, complex structures. This guide offers an objective comparison of its performance in key applications, supported by experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in their endeavors.
Covalent Organic Frameworks (COFs) for Photocatalysis
This compound is a popular linker for the synthesis of Covalent Organic Frameworks (COFs) used in photocatalysis, particularly for hydrogen evolution from water. The bipyridine unit within the COF backbone can act as a photosensitizer and provides binding sites for catalytic metal centers.
Performance Comparison
The efficiency of COFs in photocatalytic hydrogen evolution is highly dependent on the choice of organic linkers, which influences the material's light-harvesting ability, charge separation, and transfer properties. Below is a comparison of a COF synthesized with this compound (Bp-COF) against COFs constructed with other linkers.
| COF Material | Linkers | Sacrificial Electron Donor | Co-catalyst | Hydrogen Evolution Rate (mmol g⁻¹ h⁻¹) | Apparent Quantum Yield (AQY) | Reference |
| Bp-COF | This compound, 1,3,5-Tris(4-aminophenyl)benzene | Triethanolamine (B1662121) (TEOA) | Pt | 29.18 | - | [1] |
| TpPpm-COF | Phenylpyrimidine-based aldehyde, 1,3,5-Tris(4-aminophenyl)benzene | Triethanolamine (TEOA) | Pt | 33.80 | - | [1] |
| TpBD-COF | Phenyl-based aldehyde, 1,3,5-Tris(4-aminophenyl)benzene | Triethanolamine (TEOA) | Pt | 20.82 | - | [1] |
| COF–alkene | Triphenylbenzene knots, Phenyl linkers with alkene linkages | Triethanolamine (TEOA) | Pt | 2330 | 6.7% @ 420 nm | [2] |
| PMDA-COF | Pyromellitic dianhydride, Triazine benzene | - | Pt | 0.4356 | - | [3] |
| N2-COF | Azine-linked COF | Triethanolamine (TEOA) | Co-1 | 0.782 | 0.16% @ 400 nm | [4][5] |
Note: Direct comparison of photocatalytic activities can be challenging due to variations in experimental conditions such as light source, co-catalyst loading, and reaction medium. The data presented here is for illustrative purposes to highlight the performance of bipyridine-based COFs in the context of other systems.
Experimental Workflow: Photocatalytic Hydrogen Evolution
The general workflow for synthesizing a bipyridine-based COF and evaluating its photocatalytic hydrogen evolution performance is depicted below.
Caption: Workflow for COF synthesis and photocatalytic hydrogen evolution testing.
Detailed Experimental Protocol: Photocatalytic Hydrogen Evolution using a Bipyridine-based COF
This protocol is a generalized procedure based on methodologies reported in the literature[1][4][6].
1. Synthesis of Bipyridine-based COF (e.g., Bp-COF):
-
In a Pyrex tube, add this compound and the corresponding amine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene) in a suitable molar ratio.
-
Add a mixture of solvents such as mesitylene and dioxane.
-
Add an aqueous solution of acetic acid as a catalyst.
-
The mixture is sonicated to ensure homogeneity.
-
The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
The sealed tube is heated in an oven at a specific temperature (e.g., 120°C) for several days (e.g., 3 days).
-
After cooling to room temperature, the solid precipitate is collected by filtration.
-
The crude product is washed sequentially with anhydrous tetrahydrofuran (B95107) (THF) and acetone (B3395972) to remove unreacted monomers and oligomers.
-
The purified COF powder is dried under vacuum.
2. Photocatalytic Hydrogen Evolution Experiment:
-
Disperse a specific amount of the synthesized COF powder (e.g., 10 mg) in a mixed solvent system, typically containing water and a sacrificial electron donor like triethanolamine (TEOA).
-
Add a co-catalyst, which is often a platinum source like chloroplatinic acid (H₂PtCl₆), to the suspension.
-
The reaction vessel is sealed and thoroughly degassed to remove air.
-
The suspension is then irradiated with a light source, commonly a 300 W Xenon lamp with a cutoff filter to ensure irradiation with visible light (e.g., λ > 420 nm).
-
The amount of hydrogen gas evolved is periodically measured using a gas chromatograph equipped with a thermal conductivity detector (TCD) and a molecular sieve column, with argon as the carrier gas.
Anticancer Activity
Derivatives of this compound, particularly Schiff bases and their metal complexes, have been investigated for their potential as anticancer agents. The planar bipyridine structure can intercalate with DNA, and the overall molecule can induce apoptosis in cancer cells.
Performance Comparison
The anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits the growth of cancer cells by 50%. Lower IC₅₀ values indicate higher potency. The table below compares the IC₅₀ values of various compounds, including those derived from bipyridine structures, against different cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Standard Drug (IC₅₀, µM) | Reference |
| 2,2'-Bipyridine derivatives (NPS 1-6) | HepG2 | Varies by derivative (e.g., NPS-1: ~5 µM) | - | [7] |
| Rhenium tricarbonyl complex of 5-(chloromethyl)-2,2'-bipyridine | Pancreatic | Effective at 8 µM (in vivo) | - | [8] |
| Cu(II) complex of a Schiff base from di-2-pyridine ketone | MCF-7 | 5.95 | Cisplatin (not specified) | [9] |
| Oxovanadium(IV) complexes of Schiff bases (in visible light) | HeLa | 0.24 - 0.36 | - | [9] |
| Oxovanadium(IV) complexes of Schiff bases (in visible light) | MCF-7 | 0.53 - 0.91 | - | [9] |
| Cobalt(II) complex 8 | HeLa | 12.40 ± 2.78 | Cisplatin (9.74 ± 0.31) | [10] |
| Cobalt(II) complex 8 | A-549/CDDP (resistant) | 18.03 ± 2.66 | Cisplatin (44.79 ± 2.75) | [10] |
Experimental Workflow: In Vitro Anticancer Activity Screening
The workflow for assessing the anticancer potential of a new compound typically involves cell viability assays like the MTT assay.
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Detailed Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a generalized procedure based on methodologies described in the literature for evaluating the cytotoxicity of chemical compounds against cancer cell lines[7][11][12][13].
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are harvested, counted, and seeded into 96-well microplates at a specific density (e.g., 5 x 10⁴ cells/mL).
-
The plates are incubated overnight to allow the cells to attach.
2. Compound Treatment:
-
The test compound, such as a Schiff base derivative of this compound, is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
A series of dilutions of the stock solution are prepared in the culture medium.
-
The medium from the cell plates is partially removed, and the prepared dilutions of the compound are added to the wells. Control wells receive the medium with the solvent but without the test compound.
-
The plates are incubated for a specific duration, typically 48 or 72 hours.
3. MTT Assay:
-
After the incubation period, the medium containing the compound is removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
The MTT solution is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
4. Data Analysis:
-
The percentage of cell viability is calculated for each concentration of the test compound relative to the control wells.
-
A dose-response curve is generated by plotting the percentage of cell viability against the compound concentration.
-
The IC₅₀ value is determined from the dose-response curve.
Luminescent Sensors
Schiff bases derived from this compound can act as fluorescent chemosensors for the detection of metal ions. The bipyridine and imine groups provide coordination sites for metal ions. The binding of a metal ion can lead to changes in the fluorescence properties of the molecule, such as enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal, allowing for the detection of the ion.
Performance Comparison
The performance of a fluorescent sensor is characterized by its selectivity towards a specific ion and its limit of detection (LOD). The table below presents data for different Schiff base fluorescent sensors.
| Sensor | Target Ion | Sensing Mechanism | Limit of Detection (LOD) | Other Detected Ions | Reference |
| Rhodamine-Cinnamaldehyde Derivative | Zn²⁺ | "Turn-on" | - | None | [14] |
| Fused Isoindole-Imidazole Schiff Base | Zn²⁺ | "Turn-on" | 0.073 µM | None | [15] |
| Diacylhydrazone Schiff Base | Fe³⁺ | Selective fluorescence recognition | - | Reacts with most di- and trivalent ions | [16] |
| Rhodamine B derivative with NS₂ receptor | Hg²⁺ | "Turn-on" | 2.36 µM | None | [17] |
While specific data for Schiff bases derived directly from this compound is limited in a comparative table format, the general principles of Schiff base sensors are applicable. The bipyridine core in such sensors is expected to influence the selectivity and sensitivity towards different metal ions.
Logical Relationship: "Turn-on" Fluorescent Sensing
The "turn-on" fluorescence sensing mechanism for metal ions by a Schiff base derived from this compound can be illustrated as follows.
Caption: Logical diagram of a "turn-on" fluorescence sensing mechanism.
Detailed Experimental Protocol: Synthesis and Evaluation of a Fluorescent Sensor
This is a generalized protocol for the synthesis of a Schiff base from this compound and its evaluation as a fluorescent sensor for metal ions.
1. Synthesis of the Schiff Base Sensor:
-
Dissolve this compound in a suitable solvent such as ethanol (B145695) or methanol.
-
Add a solution of the desired primary amine (e.g., an aniline (B41778) derivative with a fluorophore) to the aldehyde solution, typically in a 1:2 molar ratio of dicarbaldehyde to amine.
-
Add a few drops of a catalyst, such as glacial acetic acid.
-
Reflux the reaction mixture for several hours.
-
Cool the solution to room temperature to allow the Schiff base product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
Characterize the synthesized Schiff base using techniques like NMR, FT-IR, and mass spectrometry.
2. Fluorescence Sensing Experiments:
-
Prepare a stock solution of the synthesized Schiff base sensor in an appropriate solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of various metal perchlorates or nitrates in water or a suitable solvent.
-
In a cuvette, place the solvent system (e.g., a mixture of DMSO and water) and add a small aliquot of the sensor stock solution.
-
Record the fluorescence emission spectrum of the sensor solution.
-
Sequentially add small aliquots of the different metal ion stock solutions to the sensor solution and record the fluorescence spectrum after each addition.
-
To determine the limit of detection (LOD), perform a fluorescence titration by adding increasing concentrations of the target metal ion to the sensor solution and monitoring the change in fluorescence intensity. The LOD is typically calculated based on the signal-to-noise ratio.
-
To assess selectivity, perform competition experiments by adding the target metal ion to the sensor solution in the presence of other potentially interfering metal ions.
References
- 1. Molecular Engineering of Covalent Organic Frameworks for Photocatalytic Hydrogen Evolution from Water | CoLab [colab.ws]
- 2. Alkene‐Linked Covalent Organic Frameworks Boosting Photocatalytic Hydrogen Evolution by Efficient Charge Separation and Transfer in the Presence of Sacrificial Electron Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H2 Evolution with Covalent Organic Framework Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Viologen-Based Covalent Organic Frameworks toward Metal-Free Highly Efficient Photocatalytic Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. A glimpse into the developments, potential leads and future perspectives of anticancer cobalt complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "Turn-On" Fluorescent and Colorimetric Detection of Zn2+ Ions by Rhodamine-Cinnamaldehyde Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, crystal structures, and luminescent properties of Zn(ii), Cd(ii), Eu(iii) complexes and detection of Fe(iii) ions based on a diacylhydrazone Schiff base - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
advantages of using [2,2'-Bipyridine]-5,5'-dicarbaldehyde in catalysis
An Objective Comparison of [2,2'-Bipyridine]-5,5'-dicarbaldehyde in Advanced Catalysis
For researchers and professionals in drug development and materials science, the selection of appropriate ligands is critical for designing efficient and robust catalysts. This compound has emerged as a highly versatile building block, primarily for constructing sophisticated, high-performance heterogeneous catalysts. Its principal advantage lies in its rigid, bifunctional structure, which combines the strong metal-chelating ability of the bipyridine core with the reactive aldehyde groups necessary for forming extended, porous crystalline structures.
The primary application of this compound is as a linker in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2][3][4] These materials serve as platforms for immobilizing catalytically active metal centers, leading to heterogeneous catalysts with significant advantages in stability, reusability, and efficiency for a range of critical chemical transformations.
Key Advantages in Catalysis
The strategic design of this compound offers several distinct advantages:
-
Formation of Ordered, Porous Structures: The dialdehyde (B1249045) functionalities enable the construction of highly crystalline and porous COFs through condensation reactions.[1][4][5] These ordered structures possess high surface areas and tunable pore sizes, which facilitate reactant accessibility and mass transport, key features of efficient heterogeneous catalysts.[3][4][6]
-
Strong Metal Coordination: The bipyridine unit is a powerful bidentate chelating ligand that can securely anchor a wide variety of transition metals (e.g., Re, Fe, Ni, Co) to create well-defined, isolated active sites within the framework.[1][2][3][6] This prevents the aggregation and deactivation of metal centers, a common issue in other supported catalysts.
-
Enhanced Catalytic Performance: By integrating metal complexes into the COF structure, the resulting materials exhibit high catalytic activity in crucial reactions. These include the electrocatalytic reduction of CO₂ to CO and nitrate (B79036) to ammonia (B1221849), as well as photocatalytic water splitting (oxygen and hydrogen evolution).[1][2][6][7][8]
-
Versatility and Tunability: The ligand's structure allows for the rational design of catalysts. The properties of the final material can be tuned by changing the metal center coordinated to the bipyridine site or by modifying the geometry of the framework itself.[6][9]
Performance Comparison with Alternatives
The efficacy of catalysts derived from this compound is best demonstrated through direct comparison with alternatives, such as those using different metal centers or isomeric ligands.
Electrocatalytic Nitrate Reduction to Ammonia (NO₃RR)
A key study highlights the performance of a COF synthesized from this compound and metallated with various transition metals. The study also provides a direct comparison with a COF synthesized from an isomeric linker, 3,3'-bipyridyl-5,5'-dialdehyde, demonstrating how subtle structural changes in the ligand can impact catalytic output.
| Catalyst ID | Ligand | Metal Center | Max. Faradaic Efficiency (FE) for NH₃ | NH₃ Yield Rate (μmol h⁻¹ mg⁻¹) | Applied Potential (vs. SCE) |
| Py-Bpy-Fe | This compound | Fe | 91.2% | 3909.06 | -1.6 V (for FE), -2.0 V (for yield) |
| Py-Bpy-Co | This compound | Co | ~75% | ~2800 | -1.6 V (for FE), -2.0 V (for yield) |
| Py-Bpy-Ni | This compound | Ni | ~65% | ~2200 | -1.6 V (for FE), -2.0 V (for yield) |
| Py-PyIm-Fe | 3,3'-Bipyridyl-5,5'-dialdehyde (Isomer) | Fe | Not specified | 4299.61 | -2.0 V |
Data sourced from a 2023 study on isomeric bipyridine-based COFs.[6][10]
The data clearly shows that while the iron-based catalyst (Py-Bpy-Fe) derived from this compound is highly efficient, the isomeric ligand in Py-PyIm-Fe leads to a significantly enhanced ammonia yield rate.[10] This suggests that the positioning of the nitrogen atoms in the bipyridine core influences the electronic environment of the active site.
Performance in CO₂ Reduction
When incorporated into frameworks for CO₂ reduction, the bipyridine ligand serves to immobilize active molecular catalysts, such as rhenium tricarbonyl complexes.
| Catalyst ID | Description | Max. Faradaic Efficiency (FE) for CO | Applied Potential |
| COF-2,2′-bpy-Re | Re(CO)₃Cl complex immobilized on a COF | 81% | -2.8 V vs. Fc⁰/⁺ |
| Homogeneous Re-complex | Re(5,5′-diamine-2,2′-bpy)(CO)₃Cl | 99% | Not applicable (Homogeneous) |
Data sourced from a 2018 study on COF-immobilized Rhenium catalysts.[4][11][12]
This comparison highlights a key trade-off. While immobilizing the rhenium complex on the COF (heterogenization) results in a slight decrease in Faradaic efficiency compared to its homogeneous counterpart, it provides the significant advantages of catalyst stability, recyclability, and ease of product separation.[4][11][12]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are protocols for the synthesis of a representative catalyst and its application.
Protocol 1: Synthesis of Py-Bpy-Fe COF for Nitrate Reduction
1. Synthesis of the COF (Py-Bpy-COF):
-
A mixture of this compound (0.1 mmol, 21.2 mg) and 1,3,5-tris(4-aminophenyl)benzene (B174889) (0.067 mmol, 23.5 mg) is prepared.
-
The solids are placed in a Pyrex tube, to which a solvent mixture of o-dichlorobenzene (0.75 mL) and n-butanol (0.75 mL), along with aqueous acetic acid (6 M, 0.25 mL), is added.
-
The tube is flash-frozen in liquid nitrogen, evacuated to low pressure, and flame-sealed.
-
The sealed tube is heated at 120 °C for 3 days.
-
After cooling, the resulting solid precipitate is collected by filtration and washed thoroughly with anhydrous acetone (B3395972) and methanol (B129727).
-
The final product is dried under vacuum at 120 °C overnight to yield the target Py-Bpy-COF.[7]
2. Metalation of the COF (Py-Bpy-Fe):
-
The synthesized Py-Bpy-COF (50 mg) is suspended in anhydrous methanol (20 mL).
-
A solution of FeCl₂ (100 mg) in anhydrous methanol (20 mL) is added to the suspension.
-
The mixture is refluxed for 12 hours.
-
The resulting solid is collected by filtration, washed with methanol, and dried under vacuum at 60 °C overnight to yield the final Py-Bpy-Fe catalyst.[7]
3. Electrochemical Measurements (Nitrate Reduction):
-
A standard three-electrode H-type cell separated by a Nafion 117 membrane is used.
-
The working electrode is prepared by drop-casting a catalyst ink (5 mg catalyst, 950 µL ethanol, 50 µL Nafion) onto a carbon paper support.
-
A graphite (B72142) rod serves as the counter electrode, and a saturated calomel (B162337) electrode (SCE) is used as the reference.
-
The electrolyte is a 0.1 M K₂SO₄ solution containing 0.05 M KNO₃.
-
Potentiostatic tests are performed at various potentials for 1 hour with a stirring rate of 600 rpm to evaluate catalytic activity.[7]
Visualizing Catalytic Mechanisms and Workflows
Understanding the underlying processes is aided by visual diagrams. The following workflows and catalytic cycles are rendered using DOT language.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bio-Inspired CO2 Reduction by a Rhenium Tricarbonyl Bipyridine-Based Catalyst Appended to Amino Acids and Peptidic Platforms: Incorporating Proton Relays and Hydrogen-Bonding Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 2,2′-bipyridine-containing covalent organic framework bearing rhenium(I) tricarbonyl moieties for CO2 reduction (2018) | Damir A. Popov | 85 Citations [scispace.com]
- 5. Electrocatalytic carbon dioxide reduction by bipyridine based complexes and their derivatives [escholarship.org]
- 6. [PDF] Direct observation of the reduction of carbon dioxide by rhenium bipyridine catalysts | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. Isomeric bipyridine-based covalent organic frameworks for efficient electrocatalytic nitrate reduction to ammonia - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. A 2,2′-bipyridine-containing covalent organic framework bearing rhenium(i) tricarbonyl moieties for CO2 reduction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of [2,2'-Bipyridine]-5,5'-dicarbaldehyde, a crucial building block in the development of functional materials, ligands for catalysis, and pharmaceutical intermediates, can be approached through several synthetic routes. The selection of an optimal pathway is a critical decision for researchers, balancing factors such as cost, yield, reaction time, and safety. This guide provides a comprehensive cost-benefit analysis of two primary synthetic methodologies, supported by available experimental data, to aid in making informed decisions.
At a Glance: Comparison of Synthesis Routes
| Metric | Route 1: Oxidation of 5,5'-Dimethyl-2,2'-bipyridine | Route 2: Ullmann Coupling and Subsequent Oxidation |
| Starting Material | 5,5'-Dimethyl-2,2'-bipyridine | 2-Bromo-5-methylpyridine (B20793) |
| Number of Steps | 1 or 2 | 2 or 3 |
| Overall Yield | Moderate to High (Method Dependent) | Moderate (Dependent on Coupling and Oxidation Yields) |
| Key Reagents | Selenium Dioxide or Bredereck's Reagent/Sodium Periodate (B1199274) | Copper or Palladium Catalyst, Ligands |
| Cost of Starting Material | Moderately Priced | Lower Priced |
| Reagent Cost | Varies (Selenium Dioxide is moderately priced, Bredereck's reagent is more expensive) | Can be high (Palladium catalysts and phosphine (B1218219) ligands) |
| Scalability | Good | Moderate (Coupling reactions can be sensitive) |
| Safety/Environmental Concerns | Toxicity of Selenium compounds, handling of pyrophoric Bredereck's reagent | High temperatures for classical Ullmann, cost and disposal of heavy metal catalysts |
Route 1: Oxidation of 5,5'-Dimethyl-2,2'-bipyridine
This approach begins with the commercially available 5,5'-dimethyl-2,2'-bipyridine and oxidizes the methyl groups to aldehydes. Two primary methods have been reported for this transformation.
Method 1A: Selenium Dioxide Oxidation
This method offers a direct, one-step oxidation of the methyl groups.
Experimental Protocol:
5,5'-Dimethyl-2,2'-bipyridine would be dissolved in a suitable solvent, such as dioxane or a mixture of acetic acid and acetic anhydride. A stoichiometric amount of selenium dioxide is then added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated selenium is filtered off. The filtrate is then subjected to an appropriate workup, which may include extraction and purification by column chromatography.
Cost Analysis:
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| 5,5'-Dimethyl-2,2'-bipyridine | Sigma-Aldrich | 117.00 | 25 g | 4.68 |
| Selenium Dioxide | Sigma-Aldrich | 64.30 | 5 g | 12.86 |
Note: Prices are subject to change and may vary between suppliers.
Benefits:
-
Direct, one-step reaction: Simplifies the synthetic process.
-
Readily available starting material: 5,5'-Dimethyl-2,2'-bipyridine is commercially available.
Drawbacks:
-
Toxicity of Selenium Compounds: Selenium dioxide and its byproducts are highly toxic and require careful handling and disposal.
-
Lack of Specific Yield Data: The absence of a reported yield for this specific transformation makes a precise cost-per-gram calculation of the final product challenging.
Method 1B: Two-Step Enamination and Oxidative Cleavage
This two-step approach involves the formation of an enamine intermediate followed by oxidative cleavage to the aldehyde.
Experimental Protocol:
-
Enamination: 5,5'-Dimethyl-2,2'-bipyridine is reacted with Bredereck's reagent (tert-Butoxybis(dimethylamino)methane) in an appropriate solvent. The reaction mixture is typically heated to drive the reaction to completion. After workup, the resulting bis(enamine) is isolated.
-
Oxidative Cleavage: The isolated bis(enamine) is then dissolved in a suitable solvent and treated with sodium periodate. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up to isolate the this compound.
Cost Analysis:
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| 5,5'-Dimethyl-2,2'-bipyridine | Sigma-Aldrich | 117.00 | 25 g | 4.68 |
| Bredereck's Reagent | Sigma-Aldrich | 57.60 | 1 g | 57.60 |
| Sodium Periodate | Sigma-Aldrich | 45.50 | 25 g | 1.82 |
Note: Prices are subject to change and may vary between suppliers.
Benefits:
-
Potentially higher yields and cleaner reaction: This two-step process may offer better control and selectivity compared to direct oxidation.
Drawbacks:
-
Higher Reagent Cost: Bredereck's reagent is significantly more expensive than selenium dioxide.
-
Multi-step process: Increases the overall reaction time and complexity.
-
Handling of Bredereck's Reagent: This reagent can be moisture-sensitive and pyrophoric, requiring careful handling techniques.
-
Lack of Specific Yield Data: As with the selenium dioxide method, the absence of reported yields for each step hinders a precise cost analysis.
Route 2: Ullmann Coupling and Subsequent Oxidation
This strategy involves constructing the 5,5'-dimethyl-2,2'-bipyridine core via a coupling reaction, followed by oxidation of the methyl groups as described in Route 1. The most common coupling precursor is 2-bromo-5-methylpyridine.
Step 1: Ullmann Coupling of 2-Bromo-5-methylpyridine
The classical Ullmann coupling involves the copper-mediated homocoupling of aryl halides at high temperatures. More modern variations utilize palladium catalysts under milder conditions.
Experimental Protocol (Classical Ullmann):
Heating a mixture of 2-bromo-5-methylpyridine with copper powder in a high-boiling solvent such as dimethylformamide (DMF) or in the absence of a solvent at high temperatures (typically >150 °C). The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and subjected to a workup procedure to remove copper salts and isolate the 5,5'-dimethyl-2,2'-bipyridine, often requiring column chromatography for purification.
Cost Analysis of the Coupling Step:
| Reagent | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| 2-Bromo-5-methylpyridine | Sigma-Aldrich | 108.00 | 5 g | 21.60 |
| Copper Powder | Sigma-Aldrich | 50.80 | 100 g | 0.51 |
Note: Prices are subject to change and may vary between suppliers.
Benefits:
-
Inexpensive Coupling Reagent: Copper powder is a relatively cheap metal for the coupling reaction.
-
Readily Available Starting Material: 2-Bromo-5-methylpyridine is commercially available.
Drawbacks:
-
Harsh Reaction Conditions: Classical Ullmann couplings often require high temperatures, which can lead to side reactions and decomposition.
-
Stoichiometric Copper: The reaction typically requires stoichiometric or even excess amounts of copper, leading to significant metal waste.
-
Lack of Specific Yield Data: The absence of a reported yield for this specific coupling makes it difficult to assess the overall cost-effectiveness.
-
Modern Alternatives: While palladium-catalyzed cross-coupling reactions can be more efficient and proceed under milder conditions, the cost of palladium catalysts and the necessary phosphine ligands can be substantial, adding to the overall cost of the synthesis. For instance, palladium catalysts can range from tens to hundreds of dollars per gram, and specialized phosphine ligands can be even more expensive.
Step 2: Oxidation
Following the successful synthesis and purification of 5,5'-dimethyl-2,2'-bipyridine, one of the oxidation methods described in Route 1 (either with selenium dioxide or the two-step enamination/oxidation) would be employed to obtain the final product, this compound. The costs and considerations for this step would be the same as outlined previously.
Logical Flow of Cost-Benefit Analysis
Caption: Flowchart illustrating the two main synthetic routes to this compound and the key factors for their cost-benefit analysis.
Conclusion and Recommendations
Based on the available data, a definitive "best" route for the synthesis of this compound is challenging to declare without specific, reproducible yield data for all methods. However, some general recommendations can be made:
-
For initial, small-scale synthesis: Route 1A (Selenium Dioxide Oxidation) may be the most straightforward approach due to its single-step nature, provided that the necessary safety precautions for handling selenium compounds are strictly followed. The lack of a reported yield is a significant unknown that could impact its cost-effectiveness.
-
For potentially higher yields and cleaner product: Route 1B (Enamination/Oxidative Cleavage) could be a superior option, although the high cost of Bredereck's reagent makes it less attractive for larger-scale synthesis unless the yields are exceptionally high.
-
For cost-effectiveness at the precursor stage: Route 2 (Ullmann Coupling) offers a cheaper starting material. However, the harsh conditions and potentially low yield of the classical Ullmann coupling may negate this initial cost advantage. Exploring modern, palladium-catalyzed coupling conditions could improve the efficiency of this step, but the cost of the catalyst and ligands must be carefully considered.
Ultimately, the choice of synthesis route will depend on the specific needs and resources of the research group. It is highly recommended that small-scale pilot reactions be conducted to determine the actual yields and purification challenges for each method before committing to a larger-scale synthesis. This empirical data will be invaluable for a truly comprehensive cost-benefit analysis tailored to your laboratory's capabilities.
A Comparative Guide to the Biological Activity of [2,2'-Bipyridine]-5,5'-dicarbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Derivatives of [2,2'-Bipyridine]-5,5'-dicarbaldehyde are a class of compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities. This guide provides an objective comparison of these derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties, supported by available experimental data. The information is intended to assist researchers in identifying promising candidates for further investigation and development.
Anticancer Activity
Recent studies have highlighted the potent anticancer effects of several this compound derivatives, particularly against hepatocellular carcinoma (HCC).[1] A series of six derivatives, designated NPS 1-6, were evaluated for their cytotoxic effects on HepG2 liver cancer cells.[2]
The results, summarized in the table below, demonstrate that these compounds can significantly impair the viability of HepG2 cells, with some derivatives showing efficacy at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values indicate the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies greater potency.
| Derivative | IC50 (µM) on HepG2 Cells | IC50 (ng/mL) on HepG2 Cells |
| NPS 1 | 0.27 | 72.11 |
| NPS 2 | 0.43 | 154.42 |
| NPS 3 | 2.66 | < 1000 |
| NPS 4 | 1.37 | < 1000 |
| NPS 5 | 0.25 | 71.78 |
| NPS 6 | 0.28 | 71.43 |
| Data sourced from Priyanka et al. (2024).[2] |
The study revealed that the cytotoxic effects of these derivatives are mediated through the induction of apoptosis, or programmed cell death.[1] Mechanistic investigations showed that the compounds lead to mitochondrial membrane depolarization and an increase in reactive oxygen species (ROS) within the cancer cells, both of which are key events in the apoptotic pathway.[1][2]
Furthermore, molecular docking studies suggest that these derivatives may exert their anticancer effects by interacting with and inhibiting key signaling proteins involved in the progression of hepatocellular carcinoma, such as AKT and BRAF.[1]
Antimicrobial and Antioxidant Activities
Schiff bases, in general, are a well-studied class of compounds with a wide range of pharmacological applications, including antimicrobial and antioxidant activities.[5] Their metal complexes often exhibit enhanced biological activity compared to the free ligands.[6] However, for the specific derivatives of this compound, further research is needed to quantify and compare their efficacy in these areas.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Procedure:
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: Observe the wells for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, resulting in a decrease in absorbance.
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).[7]
-
Reaction Mixture: Add various concentrations of the test compounds to the DPPH solution. A blank containing only the solvent and DPPH is also prepared.[8]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[7]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[7]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[7]
Visualizing Cellular Impact and Experimental Design
To better understand the mechanisms of action and experimental setups, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 135822-72-9 [smolecule.com]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of [2,2'-Bipyridine]-5,5'-dicarbaldehyde: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of [2,2'-Bipyridine]-5,5'-dicarbaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.
While a specific Safety Data Sheet (SDS) for this compound may indicate no particular hazards, the structural relationship to pyridine—a compound known for its flammability, toxicity, and irritant properties—necessitates a cautious approach.[1] Therefore, it is recommended that all waste containing this compound be treated as hazardous.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[1][2] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1] Never pour chemical waste down the drain or dispose of it in regular trash.[2]
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[1]
-
-
Containerization :
-
Labeling :
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., Flammable, Toxic, Irritant).[1]
-
-
Storage :
-
Disposal :
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[2]
-
Follow their specific guidelines for waste hand-off.
-
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling [2,2'-Bipyridine]-5,5'-dicarbaldehyde
Essential Safety and Handling Guide for [2,2'-Bipyridine]-5,5'-dicarbaldehyde
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of this compound. Given the conflicting safety data available for this specific compound, a cautious approach is mandated. The following procedures are based on the known hazards of analogous compounds, including 2,2'-bipyridine (B1663995) and various aromatic aldehydes. The parent compound, 2,2'-bipyridine, is known to be toxic, an irritant, and a suspected mutagen[1][2][3][4]. Aldehydes as a class can be irritants and sensitizers[5]. Therefore, it is imperative to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE |
| Weighing and preparing solutions | - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Laboratory coat- Long pants and closed-toe shoes |
| Conducting reactions at room temperature | - Chemical splash goggles or a face shield worn over safety glasses- Nitrile gloves- Laboratory coat- Long pants and closed-toe shoes |
| Heating reactions or performing distillations | - Face shield worn over chemical splash goggles- Heavy-duty chemical resistant gloves (e.g., butyl rubber)- Chemical-resistant apron over a laboratory coat- Long pants and closed-toe shoes- Use of a fume hood is mandatory |
| Handling spills | - Full-face respirator with organic vapor cartridges- Chemical-resistant coveralls- Heavy-duty chemical resistant gloves- Chemical-resistant boots |
| Waste disposal | - Chemical splash goggles- Nitrile gloves- Laboratory coat- Long pants and closed-toe shoes |
Operational Plan: Safe Handling Protocol
This step-by-step guide ensures the safe handling of this compound throughout the experimental workflow.
1. Preparation and Engineering Controls:
- Before handling, ensure that a safety shower and eyewash station are readily accessible.
- All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
- Ensure proper ventilation in the laboratory.
2. Donning PPE:
- Follow the PPE recommendations in the table above for the specific task.
- Inspect all PPE for damage before use.
3. Weighing and Solution Preparation:
- Handle the solid compound with care to avoid generating dust.
- Use a spatula for transfers.
- When preparing solutions, add the solid to the solvent slowly to avoid splashing.
4. Running Reactions:
- Set up reactions in a clean and organized workspace within the fume hood.
- Clearly label all reaction vessels.
- If heating a reaction, use a well-controlled heating mantle and monitor the temperature closely.
5. Post-Reaction Work-up:
- Allow reactions to cool to room temperature before opening the reaction vessel.
- Quench reactions carefully, especially if reactive reagents were used.
6. Doffing PPE:
- Remove gloves first, using a technique that avoids skin contact with the outer surface.
- Remove the lab coat, followed by eye and face protection.
- Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste containing this compound must be treated as hazardous waste[5][6].
1. Waste Segregation:
- Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
- Liquid Waste: Collect all solutions containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[6].
- Sharps Waste: Contaminated needles and other sharps must be disposed of in a designated sharps container.
2. Container Labeling:
- All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Include the date when the first waste was added to the container.
3. Storage:
- Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
- Ensure containers are tightly sealed when not in use.
4. Disposal:
- Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
- Do not pour any waste containing this compound down the drain[5].
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
PPE Selection Logic
The appropriate level of personal protective equipment is determined by the specific handling procedure and the associated risks.
Caption: Decision tree for selecting the appropriate level of PPE.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
